Zirconium fluoride
Description
Structure
2D Structure
Properties
CAS No. |
13842-94-9 |
|---|---|
Molecular Formula |
F4Zr |
Molecular Weight |
167.22 g/mol |
IUPAC Name |
tetrafluorozirconium |
InChI |
InChI=1S/4FH.Zr/h4*1H;/q;;;;+4/p-4 |
InChI Key |
OMQSJNWFFJOIMO-UHFFFAOYSA-J |
Canonical SMILES |
F[Zr](F)(F)F |
physical_description |
White solid; [Hawley] White powder; [MSDSonline] |
Origin of Product |
United States |
Synthetic Methodologies for Zirconium Fluoride Compounds
Precursor Selection and Preparation
Commonly employed precursors include:
Zirconium Dioxide (ZrO₂): A widely available and stable oxide, it is a common starting material for various fluorination reactions. wikipedia.orgufs.ac.za It is chemically unreactive and requires potent fluorinating agents or high temperatures to convert to zirconium fluoride (B91410). wikipedia.org
Zircon (ZrSiO₄): This abundant mineral is a cost-effective source of zirconium. ufs.ac.za For enhanced reactivity, zircon is often processed into plasma-dissociated zircon (PDZ), a mixture of ZrO₂ and SiO₂, which is more amenable to fluorination. ufs.ac.zascielo.org.za
Zirconium Tetrachloride (ZrCl₄): This halide is used in halogen exchange reactions and as a precursor for certain CVD processes. scielo.org.zasciencemadness.org Its reaction with anhydrous hydrogen fluoride is a known method for producing anhydrous ZrF₄. sciencemadness.org
Hydrated Zirconium Compounds: Precursors like zirconium hydroxy carbonate or zirconyl chloride octahydrate (ZrOCl₂·8H₂O) can be used, particularly for producing hydrated forms of zirconium fluoride, which may then be dehydrated in subsequent steps. sciencemadness.orggoogle.comacs.org
Zirconium Tetraborohydride (Zr(BH₄)₄): This precursor is utilized in methods aiming for very high purity ZrF₄, as it can be purified by sublimation before the fluorination step. iaea.org
Preparation of these precursors often involves purification to remove contaminants, especially hafnium, which has very similar chemical properties to zirconium and is difficult to separate. ufs.ac.za For instance, Zr(BH₄)₄ is purified by sublimation, and zircon is thermally dissociated to increase its reactivity. ufs.ac.zaiaea.org
Table 1: Overview of this compound Precursors
| Precursor | Chemical Formula | Common Use Case | Reference |
|---|---|---|---|
| Zirconium Dioxide | ZrO₂ | Solid-state fluorination | wikipedia.orgufs.ac.za |
| Plasma-Dissociated Zircon | ZrO₂·SiO₂ | Fluorination with NH₄HF₂ | ufs.ac.zascielo.org.za |
| Zirconium Tetrachloride | ZrCl₄ | Halogen exchange, CVD | scielo.org.zasciencemadness.org |
| Zirconyl Chloride Octahydrate | ZrOCl₂·8H₂O | Preparation of hydrated intermediates | google.com |
| Zirconium Tetraborohydride | Zr(BH₄)₄ | High-purity synthesis | iaea.org |
Anhydrous Synthesis Routes
The production of anhydrous this compound is crucial for many of its applications, particularly in moisture-sensitive environments like molten salt reactors and the production of fluoride glasses. scielo.org.za These methods are designed to prevent the formation of stable hydrates and oxyfluorides.
Chemical Vapor Deposition (CVD) stands out as a premier technique for synthesizing ultra-high-purity this compound, which is essential for manufacturing low-loss fluoride glass optical fibers. researchgate.netresearchgate.net This method involves the reaction of volatile precursors in the gas phase, leading to the deposition of a solid product.
A highly effective CVD method utilizes the reaction between zirconium tetrabromide (ZrBr₄) and hydrogen fluoride (HF). researchgate.net This system is particularly adept at eliminating 3d transition metal impurities. researchgate.net
The process involves the in-situ preparation of ZrBr₄, which is then sublimed. This sublimation step is critical for purification, as the volatility differences between ZrBr₄ and impurity bromides allow for their effective separation. researchgate.net The purified, gaseous ZrBr₄ is then reacted with a stream of hydrogen fluoride, often diluted with an inert gas like argon, at elevated temperatures, typically around 800 °C. researchgate.net
Research indicates that the equilibrium constant and reaction rate for this vapor-phase reaction are sufficiently high to be practical for powder synthesis. researchgate.netresearchgate.net The resulting product is the α-ZrF₄ crystalline phase. researchgate.net This method has been shown to reduce iron concentrations to levels below 10 ppb, demonstrating its superior purification capability. researchgate.net
Solid-state fluorination involves the direct reaction of a solid zirconium precursor with a fluorinating agent. These methods are often scalable and can be adapted for various precursors.
Zirconium dioxide (ZrO₂) is a common starting material for solid-state synthesis. wikipedia.orgufs.ac.za It can be fluorinated using aggressive agents like hydrogen fluoride (HF) gas or fluorine (F₂) gas at elevated temperatures. ufs.ac.zaiaea.org
The direct fluorination with anhydrous HF is represented by the reaction: ZrO₂ + 4HF → ZrF₄ + 2H₂O wikipedia.org
To drive this reaction to completion and prevent the formation of stable oxyfluoride intermediates (ZrOₓFᵧ), the water produced must be removed swiftly. ufs.ac.za Thermogravimetric analyses have indicated that the formation of ZrF₄ from ZrO₂ may indeed proceed through an oxyfluoride intermediate. ufs.ac.zaresearchgate.net The reaction with F₂ gas is also an effective, albeit more hazardous, method for producing anhydrous ZrF₄. ufs.ac.zaresearchgate.net An interesting aspect of this process is the use of a small, residual amount of ZrO₂ as a "getter" during sublimation purification. The getter reacts with more volatile impurity fluorides (like HfF₄), converting them into non-volatile oxides that remain behind. ufs.ac.za
Ammonium (B1175870) acid fluoride, particularly ammonium bifluoride (NH₄HF₂), serves as a convenient and effective solid fluorinating agent that is easier and safer to handle than HF or F₂ gas. scielo.org.zaresearchgate.netmonash.edu This method provides an effective dry fluorination route under relatively mild conditions. monash.edu
The process typically occurs in two stages. First, zirconium dioxide is reacted with solid ammonium bifluoride at a moderate temperature (e.g., 200 °C) to form an intermediate complex, ammonium heptafluorozirconate ((NH₄)₃ZrF₇). wikipedia.orgscielo.org.za
2ZrO₂ + 7(NH₄)HF₂ → 2(NH₄)₃ZrF₇ + NH₃ + 4H₂O wikipedia.org
In the second stage, this intermediate salt is isolated and thermally decomposed at higher temperatures (around 450-500 °C) to yield anhydrous zirconium tetrafluoride. wikipedia.orgscielo.org.za
(NH₄)₃ZrF₇ → ZrF₄ + 3NH₃ + 3HF wikipedia.org
This method is also applicable to plasma-dissociated zircon (PDZ). In that case, both (NH₄)₃ZrF₇ and (NH₄)₂SiF₆ are formed as intermediates. The ammonium fluorosilicate compound vaporizes at a lower temperature, which facilitates the separation of silicon from zirconium. scielo.org.za The reaction between this compound monohydrate and ammonium bifluoride has also been shown to produce the ammonium heptafluorozirconate intermediate. iaea.orgresearchgate.net
Table 2: Comparison of Anhydrous Synthesis Routes
| Synthesis Route | Precursors | Reagents | Temperature | Key Feature | Reference |
|---|---|---|---|---|---|
| CVD | ZrBr₄ (in-situ) | HF, Ar | ~800 °C | Ultra-high purity product | researchgate.net |
| Solid-State | ZrO₂ | HF (gas) | >200 °C | Oxyfluoride intermediate possible | ufs.ac.za |
| Solid-State | ZrO₂ | NH₄HF₂ | 200 °C then 450-500 °C | Two-step decomposition via (NH₄)₃ZrF₇ | wikipedia.orgscielo.org.za |
| Solid-State | PDZ | NH₄HF₂ | >125 °C | Separation of Si and Zr | scielo.org.za |
Solid-State Fluorination Processes
Plasma-Dissociated Zircon (ZrO2SiO2) Reactivity
Zircon sand (ZrSiO₄) is a chemically inert and abundant mineral, making it a primary source for zirconium. saimm.co.zascielo.org.za To enhance its reactivity for subsequent chemical processing, zircon is often converted into plasma-dissociated zircon (PDZ). This conversion is achieved by passing the zircon sand through a high-temperature plasma flame, which dissociates the mineral into monoclinic zirconia (ZrO₂) and silica (B1680970) (SiO₂). saimm.co.za Rapid quenching of the dissociated products prevents their re-association, resulting in a more chemically reactive material composed of fine zirconia crystals within an amorphous silica matrix. saimm.co.zascielo.org.za
The increased reactivity of PDZ makes it an efficient precursor for producing anhydrous zirconium tetrafluoride (ZrF₄). scielo.org.za A prominent method involves the fluorination of PDZ with ammonium bifluoride (NH₄HF₂) in a batch reactor. scielo.org.zaresearchgate.net This process can be scaled for kilogram-level production and is a crucial step in manufacturing nuclear-grade zirconium metal. scielo.org.za The reaction proceeds in stages, starting with fluorination at approximately 180°C, followed by the thermal decomposition of an intermediate compound at higher temperatures to yield the final anhydrous product. scielo.org.za
Below is a table outlining the key reaction steps for producing anhydrous ZrF₄ from PDZ and ammonium bifluoride.
| Step | Reaction | Approximate Temperature | Product |
| 1 | Fluorination of PDZ | 180°C | Ammonium heptafluorozirconate ((NH₄)₃ZrF₇) |
| 2 | Thermal Decomposition | 450°C | Anhydrous Zirconium Tetrafluoride (ZrF₄) |
This table summarizes the process described in the literature for the batch reactor synthesis of ZrF₄ from PDZ. scielo.org.za
Sublimation and Distillation for Anhydrous Zirconium Tetrafluoride Production
Sublimation is a widely employed technique for the purification of zirconium tetrafluoride (ZrF₄), particularly for removing transition metal impurities such as iron, cobalt, nickel, and copper. saimm.co.zascielo.org.zaresearchgate.net This process can be conducted under vacuum or in an inert atmosphere. saimm.co.za The separation technique involves heating the crude material to sublime the metal tetrafluorides, followed by the controlled condensation (desublimation) of the desired fluoride, leveraging the differences in vapor pressures between ZrF₄ and its impurities. saimm.co.za To improve the purity of the final product, baffles are often installed between the heated charge and the cold collection surface to minimize the mechanical carry-over of non-volatile impurities. saimm.co.za
Research has focused on modeling sublimation rates to optimize separation processes, especially for separating zirconium from hafnium. saimm.co.zascielo.org.za The sublimation rate is dependent on factors like temperature, surface area, and the composition of the starting material. saimm.co.za While distillation is also cited as a preferred method for purification, sublimation remains a key technique, particularly in dry fluoride-based processes which offer the advantage of producing less hazardous chemical waste compared to traditional aqueous systems. saimm.co.zaresearchgate.net
The table below presents data related to the sublimation of ZrF₄.
| Parameter | Value/Condition | Source(s) |
| Sublimation Temperature | 910°C | wikipedia.org |
| Purification Method | Sublimation in an inert atmosphere or vacuum | saimm.co.za |
| Common Impurities Removed | Fe, Co, Ni, Cu | saimm.co.zascielo.org.zaresearchgate.net |
| Calculated Sublimation Rate (at 850°C) | ~5.36 g/m²/s | researchgate.net |
| Literature Sublimation Rate (at 850-875°C) | ~1.87 g/m²/s | researchgate.net |
| Preferred Separation Conditions | 850°C and 95 mm Hg vacuum | google.com |
Aqueous Synthesis Routes
Aqueous methods provide an alternative pathway to synthesizing zirconium fluorides, often starting with various zirconium-containing precursors and utilizing hydrofluoric acid.
Hydrofluoric Acid Reactions with Zirconium Precursors
The reaction of zirconium precursors with hydrofluoric acid (HF) is a fundamental aqueous route for producing zirconium fluorides. wikipedia.org A common method involves the direct reaction of zirconium dioxide (ZrO₂) with aqueous HF, which results in the formation of zirconium tetrafluoride. wikipedia.orgufs.ac.za Another effective precursor is plasma-dissociated zircon (PDZ), which can be dissolved in HF solutions to form hexafluorozirconic acid (H₂ZrF₆), a key intermediate. google.com For instance, dissolution in a 40% HF solution at 80°C is effective. google.com
Additionally, adding hydrofluoric acid to aqueous solutions of zirconium salts, such as zirconium nitrate (B79036), leads to the precipitation of solid zirconium tetrafluoride monohydrate (ZrF₄·H₂O). wikipedia.org A recent study on preparing fluorozirconic acid found that using sponge zirconium and a 35% hydrofluoric acid solution under normal temperature and pressure optimized the formation of the HZrF₅⁻ phase, which is advantageous for subsequent purification steps. preprints.org
The following table summarizes various aqueous reactions using hydrofluoric acid.
| Zirconium Precursor | Reactant | Product(s) |
| Zirconium Dioxide (ZrO₂) | Hydrofluoric Acid (HF) | Zirconium Tetrafluoride (ZrF₄) + Water |
| Zirconium Nitrate (Zr(NO₃)₄) Solution | Hydrofluoric Acid (HF) | Zirconium Tetrafluoride Monohydrate (ZrF₄·H₂O) |
| Plasma-Dissociated Zircon (PDZ) | Hydrofluoric Acid (HF) | Hexafluorozirconic Acid (H₂ZrF₆) + Hexafluorosilicic Acid (H₂SiF₆) |
| Sponge Zirconium (Zr) | Hydrofluoric Acid (HF) | Fluorozirconic Acid (containing HZrF₅⁻) |
This table compiles reaction data from multiple sources. wikipedia.orggoogle.compreprints.org
Formation and Dehydration of Hydrated Zirconium Fluorides
In aqueous synthesis routes, zirconium fluorides often form as hydrates. wikipedia.org Known hydrates include zirconium tetrafluoride monohydrate (ZrF₄·H₂O) and zirconium tetrafluoride trihydrate (ZrF₄·3H₂O). wikipedia.org The trihydrate is known to have a structure featuring bridging fluoride atoms, forming a dimer: (μ−F)₂[ZrF₃(H₂O)₃]₂. wikipedia.org Research has also shown that crystalline hydrated zirconium fluorides can form on the surface of zirconium-based glasses when they react with water, particularly in highly acidic fluoride solutions. nasa.gov
The conversion of these hydrated forms into anhydrous zirconium tetrafluoride is a critical step that requires careful control to prevent the formation of oxygen-containing impurities like zirconium oxyfluoride. ufs.ac.za Simply heating the hydrates in air is insufficient. The standard and effective method for dehydration is to heat the hydrated this compound in a stream of hydrogen fluoride (HF) gas. wikipedia.orgufs.ac.za An alternative approach involves the room-temperature reaction of this compound monohydrate with ammonium bifluoride, which produces ammonium heptafluorozirconate ((NH₄)₃ZrF₇). researchgate.net This intermediate can then be thermally decomposed to yield a dry, high-quality anhydrous ZrF₄ suitable for applications like fluoride glass manufacturing. researchgate.net
Co-precipitation Techniques for Nanoparticle Synthesis
Co-precipitation is a versatile and widely used method for synthesizing nanoparticles. nih.gov The general process involves the precipitation of a desired phase from a solution containing the precursor salts. nih.gov Nucleation is followed by a growth stage, which can be controlled to achieve nanoparticles with specific characteristics. nih.gov
While the direct synthesis of pure this compound nanoparticles via co-precipitation is not extensively detailed, the technique is well-established for producing zirconium-based nanoparticles, often as oxides. nih.gov A modified wet chemical co-precipitation method has been successfully used to synthesize magnetic Fe₃O₄–ZrO₂ nanoparticles for applications such as fluoride removal from water. mdpi.comresearchgate.net In this process, iron and zirconium salt precursors are precipitated together from a solution. mdpi.com This demonstrates the applicability of co-precipitation for creating complex, multi-component materials containing zirconium. The control over parameters like pH, precursor concentration, and the ratio of components is crucial for determining the final properties of the nanoparticles. nih.govmdpi.com
Advanced Synthetic Strategies for this compound Materials
Beyond traditional methods, several advanced strategies have been developed to produce this compound materials with tailored properties for high-technology applications.
Chemical Vapor Deposition (CVD): To achieve the ultra-high purity required for low-loss fluoride optical fibers, a CVD technique has been developed. researchgate.netresearchgate.net This method uses a zirconium bromide (ZrBr₄) and hydrogen fluoride (HF) system. researchgate.net Purification is primarily achieved during the sublimation of the ZrBr₄ precursor, and the subsequent vapor-phase reaction yields α-ZrF₄ with impurity levels (e.g., iron) potentially below 10 ppb. researchgate.net
Sol-Gel Synthesis: A facile sol-gel route has been employed to create a novel ZrF₄-supported high-entropy fluoride catalyst. rsc.org This method allows for the synthesis of complex, multi-element materials with potential applications in fields like catalysis for the oxygen evolution reaction (OER). rsc.orgresearchgate.net
Organically Templated Synthesis: Hydrothermal synthesis using organic templates, such as ethylenediammonium or piperazinium cations, has led to the creation of novel organically templated zirconium fluorides. researchgate.net These methods produce crystalline hybrid materials with unique structures, such as (C₂H₁₀N₂)Zr₂F₁₀·H₂O. researchgate.net
Synthesis from Borohydride (B1222165) Precursors: For producing exceptionally pure anhydrous ZrF₄, a process starting from zirconium tetraborohydride (Zr(BH₄)₄) has been studied. iaea.org The volatile borohydride precursor is first purified by sublimation and then reacted with a fluorinating agent like elemental fluorine (F₂) or anhydrous hydrogen fluoride (HF) in a specialized polymer-based reactor system to yield the final high-purity product. iaea.org
Controlled Precursor Assembly: To enhance the performance of zirconium-based materials for applications like fluoride adsorption, strategies involving complexing agents are used. nih.gov For example, oxalic acid can be used during the impregnation of activated carbon with Zr(IV). The acid complexes with the zirconium ions, controlling nucleation and limiting the growth of zirconia particles, which leads to a higher dispersion of active zirconium sites on the support material. nih.gov
The table below summarizes these advanced synthetic strategies.
| Strategy | Precursors/Key Reagents | Key Feature/Application |
| Chemical Vapor Deposition (CVD) | Zirconium Bromide (ZrBr₄), Hydrogen Fluoride (HF) | Ultra-high purity ZrF₄ for optical fibers. researchgate.netresearchgate.net |
| Sol-Gel Synthesis | Zirconium alkoxides, other metal fluorides | ZrF₄-supported high-entropy fluoride catalysts. rsc.orgresearchgate.net |
| Organically Templated Synthesis | Zirconium salts, organic amines (e.g., ethylenediamine) | Crystalline organic-inorganic hybrid fluoride structures. researchgate.net |
| Borohydride Precursor Route | Zirconium Tetraborohydride (Zr(BH₄)₄), F₂ or HF | Exceptionally high-purity anhydrous ZrF₄. iaea.org |
| Controlled Precursor Assembly | ZrOCl₂·8H₂O, Oxalic Acid, Activated Carbon | Enhanced dispersion of Zr on a support for adsorption. nih.gov |
Sol-Gel Methods for Zirconia-Based Composites
The sol-gel process is a versatile and widely used method for synthesizing zirconia-based materials due to its ability to produce uniform, high-purity nanopowders at low temperatures. nih.govscielo.br This technique is predicated on the hydrolysis and subsequent condensation of molecular precursors, typically metal alkoxides or inorganic salts, to form a "sol" (a colloidal suspension of solid particles in a liquid). nih.govscielo.br This sol is then converted into a "gel," a continuous solid network with entrapped solvent, which can be processed further through drying and calcination to yield the desired ceramic material. nih.gov
A significant challenge in the sol-gel synthesis of zirconia is the rapid hydrolysis rate of common zirconium precursors, such as zirconium n-propoxide, which can lead to uncontrolled precipitation rather than gel formation. scielo.br To mitigate this, chelating agents like acetic acid or acetylacetone (B45752) are often introduced. scielo.br These agents form stable complexes with the zirconium precursor, moderating its reactivity and allowing for a more controlled polymerization process. scielo.br The choice of solvent also plays a crucial role; for instance, studies using zirconium n-propoxide have shown that the nanostructure and thermal evolution of the resulting zirconia are dependent on the alcohol used (e.g., methanol, ethanol, 2-propanol). researchgate.net
The sol-gel route is particularly effective for creating composite materials. For example, yttria-stabilized zirconia (YSZ) nanopowders, intended for use as nanofillers in dental cements, have been synthesized using zirconium oxychloride octahydrate and yttrium nitrate hexahydrate as starting materials. nih.gov Similarly, zirconia/zircon (ZrO₂/ZrSiO₄) composite ceramics can be fabricated using a sol-gel process, which can be further enhanced by combining it with hydrothermal treatment. researchgate.net
Table 1: Parameters in Sol-Gel Synthesis of Zirconia
| Parameter | Precursor Examples | Role/Effect |
|---|---|---|
| Zirconium Source | Zirconium n-propoxide, Zirconium oxychloride octahydrate | Forms the primary oxide network. nih.govscielo.br |
| Solvent | n-propanol, ethanol, methanol | Affects hydrolysis rate and final nanostructure. scielo.brresearchgate.net |
| Chelating Agent | Acetic acid, Acetylacetone | Controls hydrolysis and condensation rates to prevent precipitation. scielo.br |
| Water Content | Molar ratio of water to precursor | Influences gelation time and textural properties of the final product. scielo.br |
| Calcination Temp. | 800°C, 1000°C, 1200°C | Determines the final crystalline phase and particle size. nih.gov |
Hydrothermal and Solvothermal Synthesis for Hybrid Fluorides
Hydrothermal and solvothermal synthesis are powerful methods for producing crystalline materials from solutions under elevated temperature and pressure. These techniques are particularly well-suited for creating hybrid inorganic-organic fluorides, where organic molecules act as templates or structure-directing agents.
In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs other organic or inorganic solvents. researchgate.net These methods allow for the crystallization of phases that may not be stable under ambient conditions. A notable application is the synthesis of organically templated zirconium fluorides. For instance, a new hybrid this compound, (H₂dap)₂[Zr₂F₁₂] (where dap is 1,3-diaminopropane), was prepared using a solvothermal method. jst.go.jp Similarly, using tris(2-ethylamino)amine (tren) as a template, new fluorozirconates have been obtained via solvothermal synthesis. researchgate.net
The process involves dissolving zirconium precursors, such as zirconium oxychloride (ZrOCl₂), and a fluoride source in the chosen solvent, often with an organic template. mdpi.comacs.org The mixture is sealed in an autoclave and heated, allowing the high pressure and temperature to facilitate the dissolution and recrystallization processes, leading to the formation of the desired product. acs.org Researchers have successfully synthesized hollow cube-like zirconia particles through hydrothermal treatment of ZrOCl₂ aqueous solutions with the aid of a rosin-based surfactant. mdpi.com This approach can also be used to create zirconium-organic framework (MOF) composites, such as Zr@BDC-CS hybrid spheres for fluoride adsorption, where zirconium oxychloride and 1,4-benzenedicarboxylic acid are reacted in a hydrothermal autoclave. acs.org
Continuous supercritical hydrothermal synthesis (SCHS) represents an advanced, environmentally friendly variation for preparing nanoscale powders, operating above the critical point of water (T > 375.14 °C, P > 22.15 MPa). e3s-conferences.org
Microwave-Assisted Synthesis for Nanostructured Materials
Microwave-assisted synthesis is an increasingly popular technique that combines microwave heating with conventional methods like hydrothermal or solvothermal synthesis to dramatically reduce reaction times and improve product quality. researchgate.netmanchester.ac.uk The rapid, uniform heating provided by microwaves can lead to the formation of highly crystalline, nanostructured materials in minutes rather than hours or days. manchester.ac.uk
This method has been successfully applied to the synthesis of nanocrystalline zirconia (ZrO₂). researchgate.net In a typical microwave-assisted hydrothermal synthesis, zirconium precursors are heated in a sealed vessel, with the microwave energy accelerating the crystallization process. The resulting materials often exhibit a narrow particle size distribution and high surface area. researchgate.net For example, a rapid co-precipitation/microwave-assisted hydrothermal method has been developed for preparing NaYF₄:Yb³⁺/Tm³⁺ upconversion particles, where microwave treatment time can tailor the morphology and crystalline phase. rsc.org
The synthesis of hybrid zirconium fluorides can also be accelerated using this technique. A hybrid compound, (H₂dap)₂[Zr₂F₁₂], was prepared via a solvothermal method at 190°C with microwave heating. researchgate.netjst.go.jp Another study demonstrated the synthesis of highly dispersed zirconia nanoparticles (4–5 nm) on multi-walled carbon nanotubes (MWCNTs) in just 8 minutes using a microwave-assisted route. manchester.ac.uk The strong absorption of microwave energy by the MWCNTs created microscopic "hot spots," facilitating the rapid formation of small ZrO₂ particles on their surface. manchester.ac.uk
Purification and Purity Assessment Techniques for Zirconium Fluorides
The primary application for high-purity zirconium tetrafluoride (ZrF₄) is in the production of fluorozirconate glasses, such as ZBLAN, which are used for low-loss optical fibers. wikipedia.orgspiedigitallibrary.org The optical performance of these fibers is highly sensitive to impurities, particularly transition metals (e.g., iron, copper, nickel, chromium) and oxygen, which cause absorption losses. spiedigitallibrary.orgresearchgate.net Therefore, rigorous purification and purity assessment are critical.
Several methods have been developed to purify ZrF₄. Sublimation and distillation are the most common and effective techniques. researchgate.net In sublimation, solid ZrF₄ is heated under vacuum, and the vapor is condensed in a cooler region, leaving less volatile impurities behind. researchgate.netufs.ac.za Distillation from a ZrF₄-BaF₂ melt has also been shown to be a preferred method for removing transition metal impurities. researchgate.net
A more advanced technique is chemical vapor deposition (CVD), which can produce ultra-high-purity ZrF₄. researchgate.netresearchgate.net One CVD process involves the reaction of in-situ prepared zirconium tetrabromide (ZrBr₄) with a stream of hydrogen fluoride (HF) and argon at high temperatures (e.g., 800°C). The purification is primarily achieved during the sublimation of the ZrBr₄ precursor, which effectively separates it from less volatile impurities. researchgate.netresearchgate.net
Purity assessment is typically performed using highly sensitive analytical techniques. Spark source mass spectrometry (SSMS) and graphite (B72142) furnace atomic absorption spectroscopy (GF/AA) are used to determine the concentration of transition metal elements. spiedigitallibrary.org Inert gas fusion is employed to measure the total oxygen concentration. spiedigitallibrary.org For trace analysis of iron and copper, inductively coupled plasma atomic emission spectrometry (ICP-AES) is utilized. iaea.org
Table 2: Impurity Levels in Zirconium Tetrafluoride After Purification
| Purification Method | Impurity | Concentration | Reference |
|---|---|---|---|
| Chemical Vapor Deposition | Iron (Fe) | < 10 ppb | researchgate.netresearchgate.net |
| Anhydrous Process (details not specified) | Iron (Fe), Nickel (Ni), Chromium (Cr) | Detected (levels not specified) | spiedigitallibrary.org |
| Anhydrous Process (details not specified) | Cobalt (Co), Copper (Cu) | Below detection limits | spiedigitallibrary.org |
| Anhydrous Process (details not specified) | Total Oxygen | < 10 ppm | spiedigitallibrary.org |
| Distillation from ZrF₄-BaF₂ melt | Iron (Fe) | 0.02 ppm | researchgate.net |
| Distillation from ZrF₄-BaF₂ melt | Copper (Cu) | <0.01 ppm | researchgate.net |
| Distillation from ZrF₄-BaF₂ melt | Nickel (Ni) | 0.01 ppm | researchgate.net |
Structural Elucidation and Coordination Chemistry of Zirconium Fluorides
Analytical and Spectroscopic Characterization Techniques
X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of solid-state zirconium fluoride (B91410) compounds. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to deduce the arrangement of atoms within the crystal lattice. The Rietveld refinement method is a powerful analytical procedure used to fit a calculated diffraction pattern from a theoretical crystal structure model to the experimentally observed XRD data. snu.ac.krmpg.de This iterative process refines structural parameters like lattice constants, atomic positions, and thermal parameters until the best possible fit is achieved. snu.ac.kr
For instance, the crystal structure of β-ZrF₄ is known to be monoclinic with the space group C2/c. researchgate.net Similarly, a hybrid zirconium fluoride, (H₂dap)₂[Zr₂F₁₂], was synthesized and its structure determined using single-crystal X-ray diffraction. jst.go.jpresearchgate.net The analysis revealed a monoclinic system with the space group P2₁/n. jst.go.jpresearchgate.net The structure consists of ZrF₇ polyhedra that connect to form Zr₂F₁₂ dimers. jst.go.jpresearchgate.net
XRD analysis is also crucial for identifying phases in complex mixtures. For example, in a this compound concentrate, XRD patterns identified the presence of sodium fluozirconate (Na₃ZrF₇) and acid sodium fluoride (NaHF₂). researchgate.net
Table 1: Crystallographic Data for Select this compound Compounds
| Compound | Crystal System | Space Group | Lattice Parameters | Reference |
| (H₂dap)₂[Zr₂F₁₂] | Monoclinic | P2₁/n | a = 10.927(3)Å, b = 7.033(3)Å, c = 11.578(5)Å, β = 99.10(3)° | jst.go.jpresearchgate.net |
| β-ZrF₄ | Monoclinic | C2/c | N/A | researchgate.net |
| (H₂dap)·(Zr₂F₁₀)·H₂O | Triclinic | P1 | a = 6.805(1)Å, b = 8.361(1)Å, c = 11.853(2)Å, α = 94.54(1)°, β = 105.44(1)°, γ = 108.75(1)° | researchgate.net |
| [Hmeam]₂·(Zr₂F₁₀)·H₂O | Monoclinic | C2/m | a = 10.340(6)Å, b = 6.624(4)Å, c = 8.758(6)Å, β = 110.57(3)° | researchgate.net |
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govupi.edu The vibrational frequencies of chemical bonds are sensitive to their environment, allowing for the characterization of this compound compounds. youtube.com
In the context of zirconium fluorides, FTIR helps in identifying the characteristic vibrations of Zr-F bonds. Studies on various fluorozirconates have identified bands in the 500-675 cm⁻¹ region as corresponding to metal-fluorine stretching modes. researchgate.net For example, in a study of zirconium oxide adsorbents, a new peak appearing at 449 cm⁻¹ after fluoride adsorption was attributed to the formation of Zr-F bonds. researchgate.net Additionally, peaks related to Zr-OH bending vibrations have been identified around 1394 cm⁻¹. researchgate.netresearchgate.net This is particularly useful in studying hydrous zirconium compounds or tracking surface modifications. researchgate.net
Table 2: Characteristic FTIR Absorption Bands in Zirconium Compounds
| Wavenumber (cm⁻¹) | Assignment | Compound Context | Reference |
| 500 - 675 | Metal-Fluorine stretching modes | Fluorozirconates | researchgate.net |
| 449 | Zr-F bond formation | Fluoride adsorbed on zirconium oxide | researchgate.net |
| 1394 | Zr-OH bending vibrations | Hydrous zirconium oxide | researchgate.netresearchgate.net |
| 655, 1380, 1445, 1560, 1620 | Main characteristic bands | MOF-808 (Zr-based Metal-Organic Framework) | nih.gov |
Raman spectroscopy is a powerful tool for probing the structure of species in molten salt systems, which are highly disordered. arxiv.org It is particularly effective for identifying the various complex anions that can form in molten this compound mixtures. digitellinc.com
Studies of ZrF₄-KF molten mixtures have shown that the melt structure is dominated by an equilibrium between different anionic species, primarily the octahedral ZrF₆²⁻ and the pentagonal bipyramidal ZrF₇³⁻. rsc.orgresearchgate.net The relative concentrations of these species depend on the composition of the melt and the temperature. rsc.orgresearchgate.net As the mole fraction of ZrF₄ increases, the Raman spectra show distinct changes, indicating the formation of more complex, chain-like structures where "ZrF₆" octahedra are linked by corners or edges. rsc.orgresearchgate.net
In LiF-NaF-ZrF₄ molten salts, Raman studies have identified bands corresponding to ZrF₆²⁻, ZrF₇³⁻, and even ZrF₈⁴⁻ species. acs.orgrsc.org The shift to higher frequencies in the Raman spectra generally indicates a decrease in the average fluorine-to-zirconium coordination number as the ZrF₄ content increases. arxiv.org
Table 3: Characteristic Raman Shifts for this compound Anions in Molten Salts
| Anion | Vibrational Mode | Wavenumber (cm⁻¹) | Molten Salt System | Reference |
| ZrF₆²⁻ | ν₁(A₁g) | 570 | ZrF₄-KF | rsc.orgresearchgate.net |
| ZrF₇³⁻ | ν₁(A₁') | 535 | ZrF₄-KF | rsc.orgresearchgate.net |
| ZrF₆²⁻ | Symmetric Stretch | 555 | LiF-NaF-ZrF₄ | acs.org |
| ZrF₇³⁻ | Symmetric Stretch | 566 | LiF-NaF-ZrF₄ | acs.org |
| ZrF₈⁴⁻ | Symmetric Stretch | 577 | LiF-NaF-ZrF₄ | acs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an exceptionally sensitive probe for studying the local environment of fluorine atoms in this compound complexes. nih.govbiophysics.org Due to its 100% natural abundance and wide chemical shift range, the ¹⁹F nucleus provides detailed information about the different fluorine sites within a structure. researchgate.netbiophysics.orghuji.ac.il
High-resolution solid-state NMR has been used to investigate the coordination structure of [ZrₓFᵧ]⁴ˣ⁻ʸ ions in FLiNaK–ZrF₄ salts. rsc.org The results indicated the formation of K₃ZrF₇, Na₃ZrF₇, and Na₇Zr₆F₃₁ crystal phases upon solidification. rsc.org In studies of the LiF–ZrF₄ system, ¹⁹F NMR helped to certify the formation of bridged Zr–F–Zr chains as the concentration of ZrF₄ increased. rsc.org
¹⁹F NMR studies have also been performed on β-ZrF₄, allowing for the determination of chemical shift tensor parameters for the seven distinct crystallographic fluorine sites in the compound. researchgate.net This technique is powerful enough to distinguish between bridging and non-bridging fluorine atoms in complex structures like [H₂dap]·(Zr₂F₁₀)·H₂O. researchgate.net
Electron microscopy techniques are indispensable for visualizing the morphology, or physical shape and size, of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides images of the surface topography of a sample.
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) offer higher resolution images, allowing for the observation of internal structure and crystal lattice fringes.
These microscopy techniques are often coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) , an analytical method used for the elemental analysis or chemical characterization of a sample. youtube.com When the electron beam of the microscope strikes the sample, it excites atoms, causing them to emit X-rays with characteristic energies for each element. youtube.com
In the study of zirconium-based materials, SEM can reveal the surface morphology, such as the quasi-spherical and elongated shapes of nanoparticles. researchgate.net EDX analysis is used to confirm the elemental composition. For example, in studies of zirconia surfaces, EDX shows high concentrations of zirconium (Zr) and oxygen (O). researchgate.netnih.gov When such materials are treated with fluorine-containing substances, EDX can be used to detect the presence (or absence) of fluorine (F) on the surface, confirming surface modification. researchgate.netresearchgate.net This combination of imaging and elemental analysis provides a comprehensive picture of the material's physical and compositional characteristics. nih.gov
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique that provides information about the local atomic structure around a specific type of atom. wikipedia.orgresearchgate.netyoutube.com It is a subset of X-ray Absorption Spectroscopy (XAS). wikipedia.org The technique involves measuring the X-ray absorption coefficient as a function of energy, just above an absorption edge of the element of interest. youtube.com Oscillations in the absorption coefficient, known as the EXAFS signal, arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. youtube.com
Analysis of the EXAFS signal can determine key structural parameters such as:
Bond distances between the absorbing atom and its neighbors. youtube.com
Coordination numbers , which is the number of neighboring atoms. digitellinc.com
The type of neighboring atoms .
EXAFS is particularly valuable for studying disordered systems like molten salts, where long-range order is absent, making traditional diffraction techniques difficult. digitellinc.comacs.org For example, EXAFS has been used in conjunction with Raman spectroscopy to investigate the speciation and local structure of molten salt mixtures like LiF-ZrF₄. digitellinc.com The theory behind EXAFS shows that the dominant mechanism is the scattering of the photoelectron in the immediate vicinity of the absorbing atom, making it a probe of short-range order. aps.org
Pair Distribution Function (PDF) analysis, often derived from total X-ray scattering data, provides a histogram of all atom-atom distances in a material, offering another powerful method to study local structure, especially in amorphous or nanocrystalline materials.
N₂ Physisorption (BET) for Textural Properties
The textural properties of zirconium-containing materials, such as specific surface area, pore volume, and pore size distribution, are critical for applications in catalysis, separation, and adsorption. Nitrogen (N₂) physisorption at 77 K is a standard technique for evaluating these properties, with the data often analyzed using the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area.
Research on porous zirconium-based materials, particularly metal-organic frameworks (MOFs), demonstrates the utility of this technique. For instance, an isoreticular series of zirconium oxocluster-based MOFs (NU-1101 to NU-1104) was analyzed using N₂ sorption. scispace.com The isotherms for these materials showed sharp uptakes at low relative pressures (p/p₀), characteristic of microporous materials, with some exhibiting steps at higher pressures (p/p₀ between 0.1 and 0.2), indicating the presence of multiple pore sizes. scispace.com
The analysis revealed that as the organic linker was expanded in the series, the pore volume and BET surface area increased significantly. The MOF NU-1103, for example, was found to have an exceptionally high experimental BET area of 6550 m²g⁻¹ and a total pore volume of 2.91 cm³g⁻¹. scispace.com Grand Canonical Monte Carlo (GCMC) simulations, used in conjunction with experimental data, helped to elucidate the pore structure, identifying two distinct pore sizes in these materials. scispace.com However, for materials with complex pore structures, such as those exhibiting pore filling before a complete monolayer is formed, the standard application of BET theory may overestimate the true surface area. scispace.com This highlights the importance of careful data analysis, often guided by consistency criteria, to ensure accurate determination of textural properties.
Table 1: Textural Properties of Zirconium-Based Metal-Organic Frameworks (MOFs) This table presents experimental data on the textural properties of a series of Zirconium-based MOFs, as determined by N₂ physisorption analysis.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Sizes (Å) | Reference |
|---|---|---|---|---|
| NU-1101 | 3950 | 1.77 | 9.5 and 17.2 | scispace.com |
| NU-1102 | 5250 | 2.35 | 11.5 and 21.0 | scispace.com |
| NU-1103 | 6550 | 2.91 | 13.5 and 24.2 | scispace.com |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Composition
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental and isotopic composition of materials, including those containing this compound. It offers high sensitivity and low detection limits, making it suitable for trace element analysis. nih.govresearchgate.net
The application of ICP-MS to fluorinated compounds presents unique challenges. Fluorine has a high first ionization potential (17.42 eV), which is significantly higher than that of the argon (15.76 eV) typically used to generate the plasma. nih.gov This results in a low degree of ionization for fluorine in the plasma, making its direct determination difficult. nih.gov Therefore, ICP-MS is more commonly used to quantify the zirconium content or other metallic impurities within a this compound matrix.
When analyzing zirconium-containing samples, spectral interferences are a primary concern. The zirconium matrix itself can generate interfering species that overlap with the mass-to-charge ratio (m/z) of the analyte. psu.edu Furthermore, in the analysis of complex samples like nuclear waste, other elements can interfere with zirconium determination. iaea.org To overcome these issues, methods often involve the use of internal standards (such as Indium or Strontium) to correct for matrix effects and instrument signal drift, or employ chemical separation procedures to remove interfering elements prior to analysis. researchgate.netiaea.org For instance, a method for determining trace zirconium in an organic phase reported a detection limit of 0.017 ng/g with recoveries between 97.0% and 102.5%. researchgate.net Another study focused on determining the radioactive isotope ⁹³Zr in nuclear waste achieved a detection limit of 0.039 ppb for zirconium standard solutions. iaea.org
Table 2: Performance Metrics for Zirconium Determination by ICP-MS This table summarizes reported detection limits for the analysis of zirconium in different sample types using ICP-MS, illustrating the technique's high sensitivity.
| Sample Matrix | Analyte | Detection Limit | Reference |
|---|---|---|---|
| Organic Phase | Zirconium | 0.017 ng/g | researchgate.net |
| Aqueous Standard (for nuclear waste analysis) | Zirconium | 0.039 ppb (μg/L) | iaea.org |
| Nickel Sample | Zirconium | 0.046 μg/g | researchgate.net |
Zirconium-Fluorine Coordination Environments
Identification of this compound Anions (e.g., ZrF₆²⁻, ZrF₇³⁻, ZrF₈⁴⁻)
Zirconium exhibits a rich and varied coordination chemistry with fluoride, forming a range of anionic species in both solid-state and solution phases. The stoichiometry and structure of these complex anions are highly dependent on the molar ratio of fluoride to zirconium (F:Zr) and the nature of the counter-ions present. researchgate.netiaea.org
Calorimetric studies in aqueous hydrofluoric acid solutions have confirmed the formation of a series of complexes, including ZrF₃⁺, ZrF₄, ZrF₅⁻, and the hexafluorozirconate(IV) anion, ZrF₆²⁻. iaea.org The ZrF₆²⁻ anion is a common and stable species, typically adopting a regular octahedral geometry. researchgate.net
Higher coordination numbers are also well-established. Anions with seven- and eight-coordinate zirconium, such as ZrF₇³⁻ and ZrF₈⁴⁻, are known to exist. The coordination polyhedron for seven-coordinate species is often a pentagonal bipyramid or a capped octahedron, while eight-coordinate anions typically adopt square antiprismatic or dodecahedral geometries. The existence of eight-coordinate zirconium is seen in the structure of SnZrF₆, where the zirconium polyhedra are described as eight-vertex. researchgate.net
In the solid state, these anions can exist as discrete units or form more complex polymeric structures through fluoride bridges. An example is the dimeric anion [Zr₂F₁₂]⁴⁻, which consists of two edge-sharing zirconium polyhedra. researchgate.net In this dimer, each zirconium atom is coordinated to both terminal and bridging fluoride ions. researchgate.net The presence of other ligands, such as water, can lead to mixed-anion formation, as seen in [ZrF₆H₂O]²⁻. researchgate.net
Stereochemistry of Fluoride and Mixed-Ligand Fluoride Complexes
The stereochemistry of this compound complexes is diverse, with coordination numbers for the Zr⁴⁺ ion typically ranging from 6 to 8. The specific geometry is dictated by the F:Zr ratio, the presence of other ligands, and solid-state packing effects. researchgate.netosti.gov
In six-coordinate complexes, such as the [ZrF₆]²⁻ anion, an octahedral geometry is prevalent. researchgate.net When the coordination number increases, more complex polyhedra are observed. For example, the Zr(IV) coordination polyhedron in one complex has been described as a distorted monocapped octahedron, a seven-coordinate geometry. researchgate.net Eight-coordination is also common, leading to structures like square antiprisms or trigonal dodecahedra. researchgate.net
A key feature of this compound stereochemistry is the ability of fluoride ions to act as bridging ligands (μ₂-F), linking multiple zirconium centers. This leads to the formation of dimeric, polymeric, or layered structures. researchgate.net The Zr-F bond distances are sensitive to the role of the fluoride ion. Terminal Zr-F bonds are shorter (e.g., ~1.99 Å) than bridging Zr-F bonds (e.g., ~2.10 Å). researchgate.net
In mixed-ligand complexes, where other donors like water or oxygen-containing ligands are present, the stereochemistry becomes even more complex. The arrangement of the different ligands around the zirconium center is governed by a combination of steric and electronic factors. osti.gov The use of robust, pre-formed fluoride-containing complexes as "synthons" can provide a degree of stereochemical control, allowing for the targeted synthesis of polynuclear structures with specific arrangements of bridging fluoride ligands. nih.gov
Coordination of Zr⁴⁺ with Chelating Ligands (e.g., hydroxymates)
The large, hard Zr⁴⁺ cation has a strong affinity for hard oxygen-donor ligands, making multidentate chelating agents, particularly those containing hydroxamate groups, highly effective for its complexation. units.itunityfvg.itnih.gov Hydroxamate-based siderophores, such as desferrioxamine (DFO), are widely studied for this purpose. chemrxiv.org
DFO has three hydroxamate groups, making it a potential hexadentate ligand capable of providing six oxygen atoms for coordination. units.it However, molecular dynamics simulations that account for temperature and solvent effects suggest that the Zr⁴⁺-DFO complex in an aqueous environment is not a fully-wrapped, stable hexadentate structure. Instead, thermally induced disorder can lead to a more open complex, leaving the Zr⁴⁺ ion partially exposed to the solvent. units.itnih.gov
To achieve a more stable coordination environment and fully saturate the coordination sphere of Zr⁴⁺, chelators with higher denticity are investigated. A chelator like 4HMS, which possesses four hydroxamate groups, is an octadentate ligand. units.it Studies show that 4HMS can form a more stable and closely packed structure with Zr⁴⁺. chemrxiv.org In this complex, the ion is more effectively enclosed by the ligand's hydroxamate groups, sometimes in conjunction with coordinated water molecules, leading to a more stable octacoordinated complex. chemrxiv.org The ability of the chelator to satisfy the high coordination number preference of Zr⁴⁺ (typically 8) is crucial for forming highly stable complexes. units.it
Table 3: Comparison of Zr⁴⁺ Coordination with Hydroxamate Chelators This table summarizes the coordination characteristics of Zirconium(IV) with two different hydroxamate-based chelating ligands, DFO and 4HMS.
| Chelator | Potential Denticity | Number of Hydroxamate Groups | Observed Coordination at Room Temp. | Reference |
|---|---|---|---|---|
| Desferrioxamine (DFO) | Hexadentate | 3 | Open structure, partially exposed to solvent | units.itchemrxiv.org |
| 4HMS | Octadentate | 4 | Stable, closely packed octacoordinated complex | units.itchemrxiv.org |
Influence of Solvent and Temperature on Coordination Structures
The coordination structure of this compound and its complexes is significantly influenced by environmental factors such as solvent and temperature. These factors can alter coordination numbers, bond lengths, and the dynamic behavior of the complex in solution. units.itresearchgate.net
Molecular dynamics simulations have shown that temperature and explicit solvent interactions are critical for accurately describing the coordination of Zr⁴⁺. chemrxiv.org For the Zr⁴⁺-DFO complex, for example, DFT calculations that ignore these effects predict a stable hexadentate structure. However, simulations at room temperature in water reveal that thermal fluctuations cause the complex to adopt a more open conformation, allowing solvent water molecules to interact directly with the metal center. units.itnih.gov In contrast, the Zr⁴⁺-4HMS complex remains stable and octacoordinated at room temperature in the presence of solvent, highlighting how a better-matched ligand can mitigate these destabilizing environmental influences. chemrxiv.org
Studies of zirconium complexation in fluoride-rich hydrothermal fluids show a clear temperature dependence. researchgate.net X-ray absorption spectroscopy of Zr complexes between 100 °C and 400 °C reveals changes in the electronic structure and coordination environment with increasing temperature. researchgate.net While the primary coordination number tends to remain stable over a range of temperatures, the bond lengths are affected. For instance, the distance between Zr⁴⁺ and coordinating water molecules was observed to increase significantly with temperature, leading to a more asymmetric coordination sphere. researchgate.net In contrast, Zr-F and Zr-OH distances showed less variation. researchgate.net
The nature of the solvent itself is also a key determinant. Weakly coordinating solvents, such as aromatic hydrocarbons, can directly participate in the coordination sphere of cationic zirconium complexes. NMR studies have demonstrated that solvents like toluene (B28343) can coordinate to ansa-zirconocenium cations, affecting the dynamics and chemical environment of the complex. acs.org The strength of this solvent interaction and its dynamic behavior, such as decomplexation and exchange with the bulk solvent, are influenced by both the solvent's coordinating ability and the electronic properties of the zirconium complex. acs.org
Role of Oxide Ions on this compound Speciation
The introduction of oxide ions (O²⁻) into a system containing zirconium fluorides significantly influences the speciation and coordination environment of the zirconium center. This is primarily due to the high affinity of zirconium for oxygen. In molten fluoride salts, this interaction can lead to the formation of zirconium oxyfluoride complexes or even the precipitation of zirconium oxide (ZrO₂), depending on the concentration of the reactants. nih.govrsc.orgresearchgate.net
In molten salt systems like FLiNaK (LiF-NaF-KF), the presence of oxide ions can lead to the formation of various oxyfluoride species. nih.govresearchgate.net Studies have shown that at lower ratios of zirconium to oxide ions (nZr/nO ≤ 0.5), ZrO₂ precipitates are formed. researchgate.net However, at higher ratios (nZr/nO > 0.5), the ZrO₂ can redissolve to form soluble oxyfluoride complexes, such as [Zr₂OFₓ]⁶⁻ₓ. researchgate.net The formation of these soluble species can prevent the unwanted precipitation of other oxides, such as uranium dioxide (UO₂) in molten salt reactors, by sequestering the oxide ions. nih.gov In FLiBe (LiF-BeF₂) melts, the interaction of ZrF₄ with oxide ions also leads to the formation of ZrO₂, and the presence of ZrF₄ can increase the solubility of other metal oxides by forming these complex oxyfluoride species. rsc.org The formation of species like [ZrOF₂] has been proposed in these melts. nih.gov
The coordination of zirconium changes upon the incorporation of an oxide ion. In fluoride melts, zirconium typically exists as complex anions like [ZrF₆]²⁻ and [ZrF₇]³⁻. researchgate.net The introduction of oxide ions can lead to the formation of species such as [ZrOF₅]³⁻, where an oxide ion replaces a fluoride ion in the coordination sphere. researchgate.net This substitution is favored due to the strong Zr-O bond.
In aqueous environments, the presence of oxide ions is closely linked to the hydrolysis of this compound species. The formation of zirconium oxyfluoride layers can occur on surfaces, and the structure of these layers is dependent on the pH and the presence of fluoride ions. up.ac.za
Speciation in Solution Environments
The speciation of this compound is highly dependent on the nature of the solution, whether it is an aqueous medium or a molten salt mixture. The coordination number and the types of complexes formed vary significantly in these different environments.
In aqueous solutions, zirconium tetrafluoride (ZrF₄) undergoes extensive hydrolysis, and the resulting speciation is strongly dependent on the pH of the solution. researchgate.net Computational studies predict that when ZrF₄ is dissolved in water, it initially coordinates with water molecules to form complexes like [ZrF₄(H₂O)₂]. researchgate.net The subsequent hydrolysis reactions involve the replacement of fluoride ligands or water molecules with hydroxide (B78521) ions.
The degree of hydrolysis increases with increasing pH. At very low pH, the dominant species are fluoro-aqua complexes. As the pH rises, hydroxyl groups start to replace the fluoride and aqua ligands, leading to the formation of a variety of hydroxo-fluoro and oxo-fluoro complexes. researchgate.netresearchgate.net The stepwise hydrolysis of [ZrF₄(H₂O)₂] can be represented by the following reactions researchgate.net:
[ZrF₄(H₂O)₂] + H₂O ⇌ [ZrF₄(H₂O)(OH)]⁻ + H₃O⁺
[ZrF₄(H₂O)(OH)]⁻ + H₂O ⇌ [ZrF₄(OH)₂]²⁻ + H₃O⁺
Further hydrolysis can lead to the formation of zirconium oxyfluorides and ultimately precipitate as hydrous zirconium oxide. up.ac.zachemrxiv.org The presence of fluoride ions can stabilize zirconium in solution by forming strong complexes, thereby influencing the hydrolysis process. researchgate.net The equilibrium between the various species is complex and sensitive to both pH and fluoride concentration.
Below is a table summarizing the predicted hydrolysis products of ZrF₄ in an aqueous solution at different pH values, based on computational modeling. researchgate.net
| pH Range | Dominant Zirconium Species |
| < 0 | [ZrF₄(H₂O)₂] |
| 0 - 4 | [ZrF₄(H₂O)(OH)]⁻, [ZrF₄(OH)₂]²⁻ |
| > 4 | Polymeric hydroxo/oxo-fluoride species, ZrO₂·nH₂O |
This table provides a simplified representation of the complex speciation. The exact distribution of species depends on both pH and the total zirconium and fluoride concentrations.
In high-temperature molten salt environments, the speciation of this compound is dictated by the composition of the salt mixture and the concentration of ZrF₄. The most common molten salts used for these studies are fluoride-based, such as FLiBe (a mixture of LiF and BeF₂) and FLiNaK (a mixture of LiF, NaF, and KF). nih.govresearchgate.netwikipedia.orgwikipedia.org
In FLiBe melts, Raman spectroscopy studies have identified the presence of hexafluorozirconate ([ZrF₆]²⁻) and heptafluorozirconate ([ZrF₇]³⁻) anions. researchgate.net The dominant species is often [ZrF₇]³⁻, even at varying concentrations of ZrF₄. These this compound anions exist in equilibrium with free fluoride ions and beryllium fluoride complexes. researchgate.net The coordination number of zirconium in FLiBe is typically found to be 6 or 7.
In FLiNaK melts, the coordination environment of zirconium can be different. Some studies suggest the presence of higher coordination number species, such as the 8-coordinated [ZrF₈]⁴⁻ anion. researchgate.net However, [ZrF₆]²⁻ and [ZrF₇]³⁻ are also considered to be present. inl.gov The addition of oxide ions to FLiNaK melts containing ZrF₄ leads to the formation of oxyfluoride complexes like [Zr₂OF₁₀]⁴⁻ and eventually ZrO₂ precipitates, depending on the Zr/O molar ratio. nih.govresearchgate.net
The following table summarizes the typical this compound species found in these two common molten salt mixtures.
| Molten Salt | Predominant this compound Species | Coordination Number |
| FLiBe | [ZrF₆]²⁻, [ZrF₇]³⁻ | 6, 7 |
| FLiNaK | [ZrF₆]²⁻, [ZrF₇]³⁻, [ZrF₈]⁴⁻ | 6, 7, 8 |
It is important to note that the exact speciation can be influenced by temperature and the presence of other dissolved species.
The tendency of zirconium to form polymeric species in solution is a significant aspect of its chemistry, driven by the high charge-to-radius ratio of the Zr⁴⁺ ion. up.ac.za This polymerization occurs in both aqueous and, to a lesser extent, in molten salt environments.
In aqueous solutions , the hydrolysis of this compound complexes is a key pathway to the formation of polymeric species. up.ac.zaresearchgate.net As hydrolysis proceeds, bridging hydroxyl (-OH) or oxo (-O-) groups link multiple zirconium centers together. This process is highly pH-dependent. At low pH, monomeric fluoro-aqua complexes are more prevalent. As the pH increases, the formation of polynuclear species becomes more favorable. The fundamental building block of these polymers is often considered to be the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.netnih.gov In the presence of fluoride, mixed hydroxo-fluoro polymeric chains can form. researchgate.net These polymeric species can eventually grow large enough to precipitate from the solution as amorphous hydrous zirconium oxide or oxyfluoride. up.ac.za The introduction of hexafluorozirconate ions ([ZrF₆]²⁻) can initially prevent this hydrolysis and polymerization by keeping the zirconium solvated in a stable complex. researchgate.net
In molten salts , while monomeric complex anions like [ZrF₆]²⁻ and [ZrF₇]³⁻ are the dominant species, there is evidence for the formation of polymeric structures under certain conditions. researchgate.net For instance, the sharing of fluoride ions between two fluorozirconate complexes can lead to the formation of corner- or edge-sharing polyhedra, creating dimeric or larger oligomeric anions. researchgate.net The formation of species like [Zr₂F₁₂]²⁻, which consists of two edge-sharing ZrF₇ polyhedra, has been observed in the solid state crystallized from solutions containing organic cations. researchgate.net In molten FLiNaK, the formation of complex oxyfluoride clusters like [Zr₂OFₓ]⁶⁻ₓ also represents a form of polymerization. researchgate.net
The formation of monomeric versus polymeric species is a dynamic equilibrium that is influenced by factors such as pH (in aqueous solutions), solvent composition, temperature, and the concentration of zirconium and fluoride ions.
Hybrid and Organic-Inorganic this compound Structures
The combination of this compound units with organic molecules has led to the development of a diverse class of hybrid materials with tunable structures and properties. These materials range from simple coordination complexes to extended metal-organic frameworks (MOFs). acs.orgmdpi.commdpi.comnih.govresearchgate.net
A significant area of research is in the synthesis of zirconium-based metal-organic frameworks (Zr-MOFs) . acs.orgresearchgate.netcd-bioparticles.net These are crystalline materials constructed from zirconium-based secondary building units (SBUs), typically Zr₆-oxo clusters, connected by organic linker molecules. While many Zr-MOFs are synthesized from zirconium chloride precursors, the principles of their structure and the interaction with fluoride ions are relevant. The high strength of the Zr-O bond contributes to the exceptional thermal and chemical stability of many Zr-MOFs. researchgate.net Fluoride ions can be incorporated into the synthesis of Zr-MOFs or used to modify their properties. For example, zirconium-organic frameworks have been prepared using Zr(IV) and 1,4-benzenedicarboxylic acid (BDC) for applications such as fluoride removal from water. acs.org
Another class of hybrid materials involves the direct coordination of organic ligands to this compound species. This can result in the formation of discrete molecular complexes or extended polymeric structures. For instance, the reaction of ZrF₄ with organic amines can lead to the formation of complex salts containing fluorozirconate anions and protonated organic cations. researchgate.net An example is (H₂dap)₂[Zr₂F₁₂], where 'dap' is 1,3-diaminopropane, which features dimeric [Zr₂F₁₂]²⁻ anions. researchgate.net
Furthermore, hybrid materials can be created by embedding this compound-based components within an organic polymer matrix. For example, zirconium-lanthanum and zirconium-cerium complexed polyvinyl alcohol (PVA) films have been developed for fluoride removal. tandfonline.com In these materials, the zirconium ions act as cross-linkers for the polymer chains and provide active sites for fluoride binding. tandfonline.com Similarly, zirconium-organic frameworks have been embedded in chitosan (B1678972) spheres to create novel biocomposite materials. acs.org
The synthesis of these hybrid structures often utilizes sol-gel methods or hydrothermal/solvothermal techniques. researchgate.netmdpi.com The organic component can be a simple organic molecule, a polymer, or a biomolecule like an amino acid or chitosan. acs.orgmdpi.comtandfonline.com These hybrid materials often exhibit properties that are a combination of their inorganic and organic components, leading to applications in areas such as adsorption, catalysis, and sensing. acs.orgresearchgate.net
Advanced Material Science Applications of Zirconium Fluoride Systems
Zirconium Fluoride-Based Glass Systems
Zirconium fluoride (B91410) (ZrF₄) is a key component in the formation of heavy metal fluoride glasses (HMFG), a class of non-oxide glasses discovered serendipitously in 1974 by the Poulain brothers at the University of Rennes, France. labinsights.nl These glasses are renowned for their broad optical transmission range, particularly in the mid-infrared (IR) spectrum, making them highly valuable for a variety of advanced material science applications.
Glass Formation and Compositional Variations (e.g., ZBLAN)
While pure this compound does not form glass on its own, it is an excellent glass former when combined with other metal fluorides. sbfisica.org.br The most stable and widely utilized this compound-based glass is ZBLAN, an acronym derived from the chemical symbols of its constituent elements. The stability of these multicomponent systems is crucial for suppressing the inherent tendency of fluoride melts to crystallize upon cooling. labinsights.nlsbfisica.org.br
The composition of ZBLAN can vary, but a typical formulation consists of:
ZrF₄ (this compound): 53 mol%
BaF₂ (Barium Fluoride): 20 mol%
LaF₃ (Lanthanum Fluoride): 4 mol%
AlF₃ (Aluminum Fluoride): 3 mol%
NaF (Sodium Fluoride): 20 mol% researchgate.netdntb.gov.ua
The role of each component is critical to the glass's stability and properties. This compound acts as the primary network former. Barium fluoride and lanthanum fluoride modify the glass network, while aluminum fluoride and sodium fluoride are added to improve glass stability and prevent crystallization. sbfisica.org.brdigitalfire.com Numerous compositional variations have been investigated to optimize properties for specific applications, including the substitution of zirconium with hafnium (HfF₄), which is chemically similar. researchgate.net
Typical Composition of ZBLAN Glass
| Compound | Molar Percentage (mol%) |
|---|---|
| This compound (ZrF₄) | 53 |
| Barium Fluoride (BaF₂) | 20 |
| Lanthanum Fluoride (LaF₃) | 4 |
| Aluminum Fluoride (AlF₃) | 3 |
| Sodium Fluoride (NaF) | 20 |
Optical Transmission and Transparency Investigations in the Infrared Region
A primary advantage of this compound-based glasses is their exceptional optical transparency over a wide spectral range, extending from the ultraviolet (UV) to the mid-infrared (mid-IR) region. researchgate.netresearchgate.net Unlike silica-based glasses, which exhibit strong absorption bands beyond 2.5 µm, ZBLAN and other fluoride glasses maintain high transmission up to approximately 7 µm. researchgate.netbohrium.com This extended infrared transparency is a result of the heavier ions in the glass matrix, which shifts the multiphonon absorption edge to longer wavelengths. researchgate.net
The broad transmission window of ZBLAN glass makes it a material of choice for applications operating in the mid-IR, a region that is critical for various sensing, imaging, and communication technologies. researchgate.netmdpi.com The lack of the hydroxyl (-OH) group absorption band, which is a significant issue in most oxide-based glasses, further enhances the performance of fluoride glasses in the infrared spectrum. researchgate.net
Optical Transmission Range of ZBLAN Glass
| Spectral Region | Wavelength Range |
|---|---|
| Ultraviolet (UV) | Starts around 0.22 µm |
| Visible | Fully transparent |
| Near-Infrared (NIR) | Up to 7 µm |
| Mid-Infrared (Mid-IR) |
Development of Ultralow Loss Optical Fibers
Theoretically, this compound-based glasses have the potential for extremely low optical loss, significantly lower than that of silica (B1680970) fibers. This potential has driven extensive research into the development of ultralow loss optical fibers for long-haul telecommunications and other applications requiring high signal fidelity over long distances. researchgate.netcurtin.edu.au The predicted minimum loss for fluoride fibers is in the range of 0.01 dB/km, a substantial improvement over the ~0.15 dB/km limit of silica fibers. researchgate.net
However, achieving this theoretical ultralow loss in practice has been challenging. The primary obstacle is the tendency of the glass to crystallize during the fiber drawing process. sbfisica.org.br The formation of microcrystals within the fiber core leads to significant light scattering, which increases the optical loss. Despite these challenges, ongoing research, including the possibility of manufacturing these fibers in a microgravity environment to reduce crystallization, continues to aim at realizing the full potential of this compound fibers. researchgate.net
Surface Modification and Durability Enhancement Strategies for this compound Glasses
A significant drawback of this compound glasses is their relatively poor chemical durability, particularly their susceptibility to attack by atmospheric moisture. curtin.edu.au This can lead to surface crystallization and degradation of the glass's optical and mechanical properties over time. To address this limitation, various surface modification and durability enhancement strategies have been explored.
Research has shown that the surfaces of this compound glass that are formed directly from the melt can be more durable than those that are cut and polished. curtin.edu.au This suggests that the pristine, as-formed surface has a higher resistance to corrosion. Another promising approach involves a gas-phase fluorination process. This technique creates a thin, more reactive zirconium oxyfluoride layer on the glass surface, which can improve its resistance to environmental degradation and enhance its bonding characteristics for coatings and other applications. nih.govresearchgate.net
Tailored Zirconium/Hafnium Fluoride Glasses for Integrated Photonics and Waveguides
The field of integrated photonics, which seeks to create miniature optical circuits on a chip, requires materials that can be precisely patterned to form waveguides and other optical components. Standard ZBLAN glass has limitations in this regard. To overcome these, researchers have developed tailored zirconium/hafnium fluoride glasses (Z/HBLAN).
By creating a hybrid glass with both zirconium and hafnium as glass formers, it is possible to induce a significant positive change in the refractive index when the glass is exposed to femtosecond laser writing. This allows for the direct inscription of high-contrast, low-loss waveguides within the glass. This breakthrough is a critical enabling technology for the development of mid-infrared integrated photonic devices, which can be seamlessly connected to existing ZBLAN fibers.
Influence of Additives on Optical Properties (e.g., B₂O₃)
The properties of this compound glasses can be further tailored by the inclusion of various additives. While extensive research exists on the role of additives in silicate and borosilicate glasses, specific data on the influence of certain additives like Boron Trioxide (B₂O₃) on the optical properties of this compound systems is less documented in the provided search results.
In other glass systems, such as alumosilicates, the addition of B₂O₃ has been shown to decrease the glass transition temperature and viscosity, which can be beneficial for processing. Generally, B₂O₃ can act as a network former and a flux, potentially influencing the refractive index and thermal stability. labinsights.nl In the context of this compound glasses, the addition of B₂O₃ could theoretically impact the glass structure and, consequently, its optical properties. However, without specific research findings, its precise effect remains an area for further investigation.
This compound in Adsorption and Environmental Remediation
Zirconium-based materials have garnered significant attention in the field of environmental remediation, particularly for the removal of anionic pollutants from aqueous solutions. The inherent properties of zirconium, such as its high affinity for fluoride and other anions, chemical stability, and the ability to form porous structures with large surface areas, make it an ideal candidate for the development of advanced adsorbent materials. frontiersin.orgiaea.org These materials are designed to overcome the limitations of traditional adsorbents by offering higher adsorption capacities, greater selectivity, and improved reusability. frontiersin.orgresearchgate.net
Zirconium-Based Adsorbent Design and Development for Anion Removal
The mechanism of anion removal by zirconium-based adsorbents is often attributed to a combination of electrostatic attraction and Lewis acid-base interactions. mdpi.com As a hard Lewis acid, zirconium exhibits a strong affinity for hard Lewis bases like fluoride and phosphate (B84403), facilitating their removal from water. frontiersin.org The surface of zirconium-based adsorbents can be tailored to have a positive charge under specific pH conditions, further promoting the electrostatic attraction of negatively charged anions. nih.gov
Zirconium-Loaded Biochar and Activated Carbon Composites
The integration of zirconium with carbonaceous materials like biochar and activated carbon has proven to be an effective strategy for enhancing anion adsorption. These carbon-based supports offer a high surface area and a porous structure, providing an excellent platform for the dispersion of zirconium species. nih.govcqu.edu.cn
Zirconium oxide-loaded granular activated carbon (Zr-GAC) has demonstrated significant potential for the removal of sulfate (B86663) ions from aqueous solutions. cqu.edu.cn The modification with zirconium oxides leads to a porous surface with numerous aggregates of these oxides, which act as the primary adsorption sites. cqu.edu.cn Research has shown that Zr-GAC exhibits a substantially higher adsorption capacity for sulfate compared to raw activated carbon. cqu.edu.cn Similarly, zirconium-loaded biochar has also been investigated for anion removal, with the zirconium modification enhancing its adsorption capabilities. cqu.edu.cn The effectiveness of these composites is influenced by factors such as the initial concentration of the anion, the pH of the solution, and the temperature. cqu.edu.cn
| Adsorbent | Target Anion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Zirconium oxide-loaded granular activated carbon (Zr-GAC) | Sulfate | 70.14 | < 10 | cqu.edu.cn |
| Raw Granular Activated Carbon (GAC) | Sulfate | 8.9 | Neutral | cqu.edu.cn |
Nano-Zirconia (ZO) and Biopolymer Composites
Nano-sized zirconia (ZO) particles, when combined with biopolymers, create composite materials with enhanced adsorption properties for environmental remediation. These composites leverage the high surface area and reactivity of nano-zirconia, while the biopolymer matrix provides a stable and porous framework.
A notable example is the development of a hydrous zirconium oxide (HZO) based polymer hydrogel, synthesized for the efficient removal of heavy metals. nih.gov While the primary focus of this specific study was on cations, the principles of dispersing nano-zirconia within a polymer matrix are applicable to anion removal as well. The stable loading of HZO nanoparticles onto the hydrogel enhances its swelling properties and thermal stability. nih.gov The adsorption process is significantly influenced by factors such as contact time, pH, and the initial concentration of the pollutant. nih.gov The mechanism of adsorption in such composites is primarily attributed to the complexation between the hydrous zirconia and the target ions. nih.gov
Amino Acid Complexes of Zirconia with Carbon Materials
A novel class of adsorbents involves the complexation of zirconia with amino acids, which are then integrated with carbon materials like graphite (B72142) oxide. These composites have shown remarkable efficiency in the removal of fluoride ions from water. mdpi.comnih.gov The synthesis of these materials involves a two-step method to create adsorbents where glutamic and aspartic acid complexes of zirconia are assembled with thin carbon platelets. nih.gov
The interaction between the composites and fluoride ions has been characterized using infrared spectroscopy. nih.gov The adsorption mechanism in these materials is multifaceted. At lower concentrations, fluoride ions are preferentially adsorbed by coordinating to the surface zirconium species. mdpi.comnih.gov At higher concentrations, anion exchange processes and physisorption on the positively charged ammonium (B1175870) moieties of the amino acid molecules come into play. mdpi.comnih.gov This dual-mode binding contributes to the high adsorption capacity and affinity of these materials for fluoride. nih.gov
| Adsorbent | Target Anion | Maximum Adsorption Capacity (mg/g) | Isotherm Model | Reference |
| Zr-glutamic acid-graphite oxide | Fluoride | 105.3 | Two-site Langmuir | nih.gov |
| Zr-aspartic acid-graphite oxide | Fluoride | 101.0 | Two-site Langmuir | nih.gov |
Zirconium(IV)-Impregnated Collagen Fibers and Ion Exchange Resins
The impregnation of zirconium(IV) onto various support matrices, such as collagen fibers and ion exchange resins, has been explored for the effective removal of anions from aqueous solutions. This method leverages the high affinity of zirconium for certain anions, combined with the structural properties of the support material.
A novel adsorbent created by impregnating collagen fibers with zirconium(IV) has demonstrated high effectiveness in removing fluoride. nih.govacs.org In this composite, Zr(IV) is uniformly dispersed and chemically bonded within the collagen fiber, making it resistant to leaching. nih.govacs.org The adsorption capacity of this material is significant and is influenced by factors such as pH and temperature. nih.govacs.org The adsorption process follows the Langmuir isotherm model, suggesting monolayer coverage of fluoride on the adsorbent surface, and the kinetics can be described by a pseudo-first-order rate model. nih.govacs.org A key advantage of this adsorbent is its easy regeneration using a dilute sodium hydroxide (B78521) solution. nih.govacs.org
Similarly, zirconium can be impregnated into ion exchange resins to create hybrid adsorbents. google.com By dispersing sub-micron sized hydrated zirconium oxide particles within the resin, the material's capacity for removing anions like arsenate and fluoride is significantly enhanced compared to the parent resin. google.com The positively charged functional groups of the anion exchange resin facilitate the transport of anions to the embedded zirconium oxide particles. google.com
| Adsorbent | Target Anion | Adsorption Capacity (mmol/g) | Removal Extent (%) | Optimal pH | Reference |
| Zirconium(IV)-impregnated collagen fiber | Fluoride | 2.29 | 97.4 | 5.5 | nih.govacs.org |
Zirconium-Based Metal-Organic Frameworks (MOFs) for Adsorption
Zirconium-based metal-organic frameworks (MOFs) have emerged as highly promising materials for the selective adsorption of anions from water. acs.orgmonash.edu These crystalline porous materials, constructed from zirconium-based nodes and organic linkers, offer high surface areas, tunable pore sizes, and exceptional chemical stability, particularly in aqueous environments. monash.edubioone.org
One of the most studied zirconium-based MOFs is UiO-66. Both UiO-66 and its functionalized derivatives, such as UiO-66-NH2, have demonstrated high adsorption capacities for anions like phosphate. iaea.org The presence of functional groups, such as amine groups, can further enhance the adsorption performance. iaea.org The primary mechanism for anion adsorption in these MOFs is believed to be the interaction between the anion and the zirconium sites. iaea.org Zirconium-based MOFs also exhibit high selectivity for certain anions over others. iaea.org For instance, UiO-66 has shown a high selectivity for phosphate over other anions like bromate, nitrite, and nitrate (B79036). iaea.org Furthermore, these MOFs can be effectively regenerated and reused for multiple adsorption cycles. iaea.org
Another example is the use of zirconium fumarate MOF for the selective recovery of fluoride from industrial wastewater. researchgate.net The adsorption mechanism in this case is primarily through an ion-exchange process. researchgate.net Cationic zirconium-based MOFs have also been specifically designed for the removal of radioactive anions like perrhenate from nuclear wastewater, showcasing high adsorption capacity and selectivity. nih.gov
| MOF Adsorbent | Target Anion | Adsorption Capacity (mg/g) | Key Finding | Reference |
| UiO-66-NH2 | Phosphate | Higher than UiO-66 | Amine group enhances adsorption | iaea.org |
| Zirconium fumarate (ZrFu) | Fluoride | 49.66 (synthetic water) | Selective fluoride recovery from industrial wastewater | researchgate.net |
| Zr-tcbp-Me & Zr-tcpp-Me | Perrhenate (ReO₄⁻) | High | High stability and selectivity for radioactive anion analogue | nih.gov |
Mechanistic Investigations of Anion Adsorption Processes
The adsorption of anions onto the surface of zirconium-based materials is a complex process governed by several interconnected mechanisms. While much of the research has focused on zirconium oxides and hydroxides, the principles can be extended to understand the behavior of this compound surfaces in anion adsorption. The primary mechanisms at play involve Lewis acid-base interactions, the exchange of hydroxyl groups, and direct anion exchange.
The surface of this compound can be conceptualized as possessing Lewis acidic sites centered on the zirconium (Zr⁴⁺) ions. These sites are electron-pair acceptors and therefore have a strong affinity for anions that can act as Lewis bases (electron-pair donors), such as fluoride (F⁻) and hydroxyl (OH⁻) ions. The adsorption process is initiated by the formation of a coordinate bond between the anionic adsorbate and the surface zirconium ion. This interaction is a fundamental component of the chemisorption process, leading to the formation of a stable surface complex.
In aqueous environments, the zirconium surface is typically populated by hydroxyl groups. The zirconium atoms on the surface act as hard Lewis acid sites, which can strongly interact with hard Lewis bases like fluoride ions. This interaction can lead to the development of a negative charge on the surface, which in turn influences the adsorption of other charged species through Coulombic forces nih.gov. The strength of this Lewis acid-base interaction is a key determinant of the material's adsorption capacity and selectivity for specific anions. For instance, the interaction between Zr(IV) and a strong Lewis base like F⁻ can increase the basicity of the metal complex nih.gov.
A predominant mechanism for the adsorption of fluoride and other anions on zirconium-based materials is the exchange with surface hydroxyl groups. In aqueous solutions, the surface of this compound can become hydroxylated, resulting in Zr-OH functional groups. These hydroxyl groups are active sites for anion exchange.
The exchange process can be represented as:
Zr-OH + F⁻ ⇌ Zr-F + OH⁻ rsc.org
This reaction is an equilibrium process where fluoride ions in the solution displace the hydroxyl groups on the this compound surface. The efficiency of this exchange is influenced by several factors, including the pH of the solution and the relative concentrations of fluoride and hydroxyl ions. The similarity in ionic radii and the isoelectronic nature of fluoride and hydroxyl ions facilitate this exchange rsc.org. However, this exchange between coordinated hydroxyl groups and fluoride ions can be a sluggish process, affecting the adsorption kinetics nih.govecnu.edu.cnfigshare.com. Studies on various zirconium-based adsorbents have consistently identified hydroxyl group exchange as a primary pathway for fluoride uptake nih.govfrontiersin.org.
Beyond the specific exchange with hydroxyl groups, a more general anion exchange mechanism also contributes to the adsorption process. This involves the displacement of other surface-bound anions or negatively charged species by the target anion from the solution. The surface of the this compound material can attract and hold various anions from its environment, and these can be exchanged for other anions based on their relative affinities and concentrations.
This mechanism is particularly relevant in complex aqueous systems where multiple anionic species are present. The selectivity of the this compound surface for a particular anion is determined by the stability of the resulting surface complex, which is governed by factors such as charge density and ionic size. The process is stoichiometric, where a negatively charged ion in the solution is exchanged for a similarly charged ion on the surface of the adsorbent rsc.org. This anion exchange behavior is a key feature of the adsorption capabilities of zirconium-based materials rsc.orgresearchgate.net.
Catalytic Applications of this compound Materials
This compound is emerging as a critical component in the development of advanced catalytic materials, particularly as a support for high-entropy fluoride (HEF) catalysts. These materials have shown significant promise in electrochemical applications, such as the oxygen evolution reaction (OER).
This compound (ZrF₄) serves as a robust support for high-entropy fluoride (HEF) catalysts. HEFs are a novel class of materials where multiple metal cations are combined in a single fluoride lattice, leading to unique electronic and catalytic properties. A facile sol-gel route has been developed to synthesize ZrF₄-supported HEF catalysts rsc.orgecnu.edu.cn. The high-entropy character of these catalysts has been confirmed through various analytical techniques, including scanning transmission electron microscopy (STEM), energy-dispersive X-ray spectroscopy (EDX), and inductively coupled plasma-mass spectrometry (ICP-MS) rsc.orgecnu.edu.cn.
This compound-supported HEF catalysts have demonstrated exceptional performance in the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. In alkaline media, these catalysts have shown the ability to achieve a current density of 100 mA cm⁻² at a potential of approximately 1.60 V. This performance surpasses that of benchmark materials like iridium oxide (IrO₂), especially considering the significantly lower loading of electrochemically active metals in the HEF catalysts rsc.orgresearchgate.net. The mass activity of the ZrF₄-supported HEF catalyst has been calculated to be 80 mA mg⁻¹ at 1.6 V, outperforming the IrO₂ benchmark, which exhibits a mass activity of only 56 mA mg⁻¹ at the same potential researchgate.net.
The enhanced catalytic activity is attributed to the synergistic effects of the multiple elements in the high-entropy fluoride and the strong interaction with the this compound support. Density functional theory (DFT) calculations have suggested potential mechanisms and have identified nickel and cobalt sites as the primary active species for the OER in these systems researchgate.net.
Understanding Catalytic Mechanisms and Active Species
This compound and its derivatives have emerged as versatile catalysts in various organic transformations. The catalytic activity of zirconium-based catalysts stems from their strong coordination ability, high catalytic activity, low toxicity, and affordability. alfachemic.comrsc.org The Lewis acidic nature of zirconium compounds, particularly zirconium tetrachloride (ZrCl₄), allows them to catalyze a wide range of reactions, including addition, rearrangement, and polymerization reactions. alfachemic.com
In the context of this compound, its catalytic role is often associated with the in-situ generation of active zirconium species. For instance, tetrabutylammonium (B224687) fluoride (TBAF) can be used to activate zirconocene (B1252598) dichloride to catalytically generate a metal hydride. chemrxiv.org A mechanistic investigation suggests that TBAF facilitates the formation of a zirconocene fluoride, which then initiates the catalytic cycle. chemrxiv.org This fluoride activation tactic is promising for the development of other catalytic zirconium hydride transformations using silanes as the terminal reductant. chemrxiv.org
The proposed fluoride adsorption mechanisms on zirconium-based materials involve hydroxyl exchange from zirconyl surface sites and fluoride interaction with the positive charge of zirconium ions. nih.gov In zirconium-carbon hybrid sorbents, oxalic acid can mediate the assembly of Zr(IV) species, leading to highly active zirconium in the form of molecular complexes associated with carbon surface sites. nih.gov X-ray photoelectron spectroscopy (XPS) analysis has demonstrated that Zr(IV) interacts with oxalate (B1200264) ions, and the fluoride adsorption mechanism likely involves –OH⁻ exchange from zirconyl oxalate complexes. nih.gov
Table 1: Zirconium-Based Catalysts and Their Applications
| Catalyst System | Reaction Type | Key Mechanistic Feature |
|---|---|---|
| Zirconocene dichloride / TBAF | Hydride transformations | In-situ formation of a zirconocene fluoride active species. chemrxiv.org |
| This compound-supported High-Entropy Fluoride (HEF) | Oxygen Evolution Reaction (OER) | Synergistic effects of the high-entropy matrix modifying the local metal environment. chemrxiv.org |
| Zirconium-carbon hybrid sorbent with oxalic acid | Fluoride adsorption | Hydroxyl exchange from zirconyl oxalate complexes. nih.gov |
This compound in Nuclear Energy Research
Zirconium and its alloys are critical materials in the nuclear industry due to their low thermal neutron absorption cross-section, excellent corrosion resistance, and good mechanical strength. ufs.ac.zamdpi.com The production of nuclear-grade zirconium metal often involves the use of high-purity zirconium tetrafluoride (ZrF₄) as a precursor. ufs.ac.zascielo.org.za
Several methods have been developed for the production of high-purity anhydrous zirconium tetrafluoride suitable for nuclear applications. One common approach involves the precipitation of zirconium tetrafluoride monohydrate (ZrF₄·H₂O) from a concentrated solution of zirconyl nitrate using hydrofluoric acid. tandfonline.com This process can effectively separate zirconium from many initial impurities that remain in the solution. tandfonline.com A pilot plant operation has demonstrated the production of 200 pounds of zirconium per day as ZrF₄·H₂O with metallic impurity levels at or below the specifications for nuclear-grade zirconium. tandfonline.com The subsequent dehydration and stabilization of the monohydrate crystals are crucial steps to produce an anhydrous and oxygen-free product. tandfonline.com
Another route for producing anhydrous ZrF₄ is through the fluorination of plasma-dissociated zircon (PDZ) with ammonium bifluoride in a batch reactor. scielo.org.za This method has been shown to successfully produce anhydrous zirconium tetrafluoride, as confirmed by X-ray diffraction, and shows potential for scaling up to industrial production levels. scielo.org.za Other production methods include halogen exchange, where zirconium tetrachloride is reacted with hydrogen fluoride gas, and the hydrofluorination of zirconium dioxide followed by sublimation. scielo.org.za
The purification of ZrF₄ to nuclear-grade standards often employs techniques such as sublimation and distillation. researchgate.net Distillation has been found to be a preferred method for removing transition-metal impurities. researchgate.net Chemical vapor deposition (CVD) in a ZrBr₄–HF system has also been developed to synthesize ultra-high-purity ZrF₄, with purification primarily occurring during the sublimation of ZrBr₄. researchgate.net
Table 2: Methods for High-Purity Zirconium Tetrafluoride Production
| Method | Starting Material | Key Process Steps | Purity Achieved |
|---|---|---|---|
| Precipitation | Zirconyl nitrate solution | Precipitation with HF, dehydration, and stabilization. tandfonline.com | Nuclear-grade with low metallic impurities. tandfonline.com |
| Fluorination | Plasma-dissociated zircon (PDZ) | Reaction with ammonium bifluoride in a batch reactor. scielo.org.za | Anhydrous ZrF₄ confirmed by XRD. scielo.org.za |
| Halogen Exchange | Zirconium tetrachloride | Reaction with hydrogen fluoride gas. scielo.org.za | --- |
| Hydrofluorination | Zirconium dioxide | Hydrofluorination followed by sublimation. scielo.org.za | --- |
| Sublimation/Distillation | Crude Zirconium tetrafluoride | Physical separation based on volatility. researchgate.net | High purity with reduced transition metals. researchgate.net |
A critical step in the production of nuclear-grade zirconium is the separation of zirconium from hafnium. springerprofessional.de Hafnium, which naturally coexists with zirconium in its ores, has a high thermal neutron absorption cross-section, making it highly undesirable for nuclear applications where neutron economy is paramount. mdpi.comspringerprofessional.de The chemical similarity of zirconium and hafnium makes their separation a challenging process. iaea.org
Solvent extraction is a widely used industrial method for separating zirconium and hafnium. mdpi.com The methyl isobutyl ketone (MIBK) - thiocyanic acid (HSCN) system is a common solvent extraction process. mdpi.com This method benefits from high production capacity, low cost, and the ability to achieve complete separation. mdpi.com
Ion exchange has also been explored for the separation of zirconium and hafnium. iaea.orgiaea.org While some resins show potential for loading zirconium and hafnium, achieving high selectivity can be challenging. iaea.orgiaea.org
Zirconium-89 (⁸⁹Zr) is a positron-emitting radionuclide that has gained significant prominence in the field of molecular imaging, particularly for positron emission tomography (PET). openmedscience.com Its favorable physical properties, including a relatively long half-life of 78.4 hours, make it well-suited for tracking large biomolecules like monoclonal antibodies (mAbs) which have slow biological clearance times. openmedscience.comnih.govresearchgate.net
The primary application of ⁸⁹Zr is in immuno-PET, a technique that allows for the non-invasive, real-time tracking of the distribution and accumulation of ⁸⁹Zr-labeled antibodies in the body. openmedscience.com This is particularly valuable in oncology for tumor localization, assessment of receptor expression, and monitoring therapeutic responses. openmedscience.comopenmedscience.com For example, ⁸⁹Zr-trastuzumab has been used to image HER2-positive breast cancer, providing crucial information for guiding treatment decisions. openmedscience.com
The conjugation of ⁸⁹Zr to mAbs is typically achieved using a chelator, with deferoxamine (DFO) being the most commonly used in clinical settings. nih.govresearchgate.net However, research is ongoing to develop more stable chelators to prevent the in-vivo release of ⁸⁹Zr and its subsequent non-specific uptake in tissues like bone. researchgate.net
Beyond immuno-PET, ⁸⁹Zr is also used to label other biomolecules such as peptides and nanoparticles. researchgate.net ⁸⁹Zr-oxalate has shown potential for targeting bone metastases due to its high affinity for bone tissue. nih.govbohrium.com The development of new ⁸⁹Zr-based radiopharmaceuticals is an active area of research with applications extending to inflammation and cardiovascular imaging. nih.gov
Table 3: Properties and Applications of Zirconium-89 (⁸⁹Zr)
| Property | Value/Description | Significance in Radiopharmaceutical Research |
|---|---|---|
| Half-life | 78.4 hours | Allows for imaging of slow biological processes and tracking of large molecules like monoclonal antibodies. openmedscience.comnih.gov |
| Decay Mode | Positron Emission (β⁺) | Enables high-resolution PET imaging. openmedscience.com |
| Primary Application | Immuno-PET | Non-invasive tracking of monoclonal antibodies for cancer diagnosis and therapy monitoring. openmedscience.com |
| Common Chelator | Deferoxamine (DFO) | Facilitates stable conjugation of ⁸⁹Zr to antibodies. nih.govresearchgate.net |
Thin Film and Coating Technologies based on this compound
This compound is a key material in the fabrication of advanced thin films and optical coatings, particularly for applications in the infrared (IR) spectral region. photonics.com Its optical properties, including a wide transparency range, make it a suitable low-index material in multilayer coating designs. researchgate.net
This compound-based glasses, such as ZBLAN (ZrF₄-BaF₂-LaF₃-AlF₃-NaF), are known for their broad transmission spectrum and are used in the fabrication of optical fibers and other optical components. researchgate.net Thin films of this compound and other fluoride materials are used to create antireflection (AR) coatings and high-reflectance coatings. umicore.com
The fabrication of these coatings typically involves thin-film deposition techniques such as physical vapor deposition (PVD) and chemical vapor deposition (CVD). alicat.com In PVD methods like thermal evaporation, the source material is heated in a vacuum chamber and the vaporized material condenses on the substrate to form a thin film. alicat.com Electron-beam evaporation is a common PVD technique used for depositing fluoride films. umicore.com
The properties of the deposited films, such as their refractive index, stress, and environmental stability, are highly dependent on the deposition conditions, including substrate temperature and deposition rate. umicore.com For instance, substrate temperatures for some fluoride depositions should not exceed 150–180°C to avoid increased optical losses and stress. umicore.com Adhesion of the fluoride films to the substrate can be enhanced by using thin adhesion layers of materials like silicon monoxide (SiO) or magnesium oxide (MgO). umicore.com
Reactive atmosphere processing (RAP) has been used in the fabrication of fluoride glasses to minimize oxide impurities, which can be detrimental to the optical performance. google.com However, this technique has drawbacks, and alternative methods involving the use of nonvolatile metallic oxidants like indium fluoride (InF₃) or tin tetrafluoride (SnF₄) have been developed. google.com
Table 4: Deposition Parameters for Fluoride Optical Coatings
| Deposition Technique | Source Material | Substrate Temperature | Deposition Rate | Adhesion Layers |
|---|---|---|---|---|
| Electron-beam evaporation | Ytterbium Fluoride (YbF₃) | < 150–180°C | 1.5 nm/s | SiO, MgO, Y₂O₃ umicore.com |
| Resistive heating | Barium Fluoride (BaF₂) | --- | --- | --- |
Sputtering Target Development and Characterization
The development of high-quality this compound (ZrF4) sputtering targets is a critical precursor to the fabrication of advanced optical thin films. The manufacturing process for these targets typically involves several key stages, including the synthesis of high-purity ZrF4 powder, consolidation of the powder into a dense target, and subsequent machining to precise dimensions.
One common method for synthesizing high-purity ZrF4 is through chemical vapor deposition (CVD). researchgate.net This technique allows for the creation of ultra-high-purity ZrF4, which is essential for minimizing optical absorption in the final thin films. researchgate.net The purification of the precursor materials is a crucial step in this process to reduce transition-metal impurities that can negatively impact the optical performance of the resulting films. researchgate.net
Once the high-purity this compound powder is obtained, it is consolidated into a dense target. This is often achieved through techniques such as hot pressing or cold pressing followed by sintering. umicore.com The goal is to produce a target with high density and uniform microstructure to ensure stable and consistent sputtering rates during the thin film deposition process. The characteristics of the sputtering target, such as its purity and density, directly influence the quality of the deposited films.
Characterization of the developed sputtering targets is essential to ensure they meet the stringent requirements for optical applications. Key parameters that are evaluated include:
Purity: The elemental composition of the target is analyzed to quantify the presence of any impurities. High-purity targets, typically ranging from 99.9% to 99.999%, are necessary for applications demanding low optical loss.
Grain Size and Microstructure: A uniform and fine-grained microstructure is desirable for achieving smooth and uniform thin films.
The table below summarizes the typical specifications for a commercially available this compound sputtering target.
| Property | Specification |
| Chemical Formula | ZrF4 |
| Purity | 99.9% - 99.999% |
| Manufacturing Method | Vacuum Melting, Hot/Cold Pressing |
| Available Shapes | Discs, Plates, Custom Shapes |
Note: Data compiled from commercially available sputtering target specifications.
Optical Performance of this compound Films
This compound is considered a low-refractive-index material, which makes it a suitable candidate for use in antireflection coatings and as a component in multilayer optical filters. The refractive index of ZrF4 films can be influenced by the deposition conditions. For instance, in ion-beam-assisted deposition of zirconium oxyfluoride (a related compound), the refractive index at a wavelength of 632.8 nm was found to vary from 1.52 to 1.8 depending on the ion-beam bombardment parameters. optica.org
The transmittance of this compound films is a key indicator of their quality for optical applications. High transmittance is desirable to minimize light loss. The development of high-purity ZrF4 through processes like chemical vapor deposition has been instrumental in producing films with low optical absorption, thereby enhancing their transmittance. researchgate.net
The following interactive data table provides representative optical properties of this compound and related fluoride thin films at various wavelengths. It is important to note that the exact values can vary depending on the specific deposition technique and process parameters used.
| Wavelength (nm) | Material | Refractive Index (n) | Transmittance (%) |
| 550 | Barium Fluoride (BaF2) | ~1.47 - 1.48 | High |
| 550 | Cerium Fluoride (CeF3) | ~1.59 - 1.62 | High |
| 550 | Ytterbium Fluoride (YbF3) | ~1.51 - 1.55 | High |
| 632.8 | Zirconium Oxyfluoride (ZrOxFy) | 1.52 - 1.80 | >98 (optimized) |
| 10,000 (10 µm) | Barium Fluoride (BaF2) | ~1.33 - 1.42 | High |
| 10,000 (10 µm) | Cerium Fluoride (CeF3) | ~1.42 - 1.47 | High |
| 10,000 (10 µm) | Ytterbium Fluoride (YbF3) | ~1.36 - 1.42 | High |
Note: This table is a compilation of data from various sources on fluoride thin films and is intended to be representative. Specific values for ZrF4 may vary. umicore.comoptica.org
Theoretical and Computational Investigations of Zirconium Fluoride Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to zirconium fluoride (B91410) systems to predict a range of properties, from structural stability to reaction thermodynamics and catalytic mechanisms.
DFT calculations have been instrumental in predicting the coordination environments and stability of zirconium fluoride species in various states. In aqueous solutions, DFT has been used to determine that zirconium fluorides tend to form six-coordinate complexes with aqua ligands. researchgate.net It has also been used to study the stability of bulk this compound (ZrF₄) and hafnium fluoride (HfF₄), marking the first such DFT evaluation for these bulk crystals. researchgate.netmdpi.com These studies revealed that the hafnium species have significantly higher cohesive energies, suggesting a greater affinity for fluorine compared to zirconium. researchgate.netmdpi.com The relaxed Zr-F bond lengths in these calculations range from 2.05 to 2.15 Å. mdpi.com
In molten salts, DFT-based ab-initio molecular dynamics (AIMD) simulations show that this compound complexes can exist in 6, 7, and 8-coordination states. frontiersin.org This contrasts with predictions from classical models, which suggest higher coordination numbers of 7, 8, and 9. frontiersin.org DFT calculations have also been employed to study specific cationic zirconocene (B1252598) compounds, providing evidence for Zr-F coordination when a fluorine atom is in the ortho position of an arene ring. acs.org For chelating agents like desferrioxamine (DFO), quantum chemistry calculations using DFT have indicated that seven- or eight-coordinated complexes, where Zr⁴⁺ is bound to oxygen atoms from DFO and surrounding water molecules, are the most stable configurations. acs.orgnih.gov
Table 1: Predicted Zirconium Coordination in Different Systems
DFT is a powerful tool for predicting the speciation of this compound in aqueous environments and the thermodynamics of its hydrolysis reactions. researchgate.netscielo.org.za Computational studies have predicted that when ZrF₄ is dissolved in water, the fluoride ligands are unlikely to dissociate. scielo.org.za However, the aqueous zirconium tetrafluoride complexes undergo hydrolysis, with the extent of the reaction being highly dependent on the pH of the solution. scielo.org.za It has been predicted that hydrolyzed species of zirconium begin to appear at a pH above 0.0. scielo.org.za The strong tendency of the free Zr⁴⁺ ion to undergo hydrolysis and polymerization, forming various mononuclear and polynuclear species, makes experimental studies challenging and highlights the importance of theoretical predictions. researchgate.netacs.org
The stepwise hydrolysis of ZrF₄ has been modeled, and the associated Gibbs reaction energies have been calculated to construct distribution of species diagrams, which show the dominant zirconium species at a given pH. researchgate.netscielo.org.za These studies suggest that at a pH of 4.0, aqueous solutions are predicted to be dominated by dihydroxo complexes, and at a pH of 6.5, tetrafluorohydroxooxo complexes are dominant. scielo.org.za
DFT calculations have been successfully used to predict the Gibbs formation energies of this compound complexes in aqueous solutions. researchgate.netscielo.org.za These theoretical predictions show qualitative agreement with experimental values, providing valuable trends in the aqueous speciation of ZrF₄. researchgate.net Furthermore, DFT has been employed to predict the Gibbs reaction energies for key processes, including the stepwise dissociation of fluoride ligands and the stepwise hydrolysis of ZrF₄. researchgate.net The calculations predicted that the Zr-F bonds are very stable, resulting in large positive Gibbs reaction energies for fluoride dissociation. researchgate.net Calorimetric experiments have also been conducted to measure the enthalpy and entropy changes during the formation of various this compound complexes, such as ZrF₆²⁻, ZrF₅⁻, ZrF₄, and ZrF₃⁺, providing experimental data to complement theoretical work. iaea.org
Table 2: Predicted Gibbs Reaction Energies for Stepwise Hydrolysis of ZrF₄(H₂O)₂ at 298.15 K
Quantum-chemical calculations are essential for interpreting the experimental vibrational spectra (Raman and IR) of this compound compounds. bohrium.com DFT calculations have been performed on various complex ions, including [ZrF₆]²⁻, [ZrF₇]³⁻, and [ZrF₈]⁴⁻, to identify and assign the spectral bands observed in experiments. bohrium.comacs.org These calculations help to correlate specific vibrational frequencies with structural motifs, such as the vibrations of bridging fluoride bonds in polymeric structures. bohrium.com
For example, in molten ZrF₄-KF mixtures, Raman spectroscopy combined with theoretical calculations has identified the predominant species as octahedral ZrF₆²⁻ and pentagonal bipyramidal ZrF₇³⁻. rsc.orgresearchgate.net The characteristic vibrational frequencies for these anions have been assigned, such as the symmetric stretching mode (ν₁) at 570 cm⁻¹ for ZrF₆²⁻ and 535 cm⁻¹ for ZrF₇³⁻. rsc.orgresearchgate.net Theoretical calculations of Raman spectra have also been used to validate structures obtained from molecular dynamics simulations, uncovering subtle spectral shifts related to changes in coordination and network formation in molten salts. researchgate.netarxiv.org The methodology for these calculations can involve advanced approaches like four-component DFT, which accounts for relativistic effects that can be important for heavier elements like zirconium. nih.govresearchgate.net
Table 3: Experimentally Observed Raman Bands for this compound Anions in Molten KF-ZrF₄
DFT calculations provide deep insights into the mechanisms of catalytic reactions involving this compound species. By mapping the free energy landscape, researchers can identify reaction pathways, transition states, and rate-determining steps. For instance, DFT has been used to propose a potential mechanism for the oxygen evolution reaction (OER) on a ZrF₄-supported high-entropy fluoride catalyst. chemrxiv.org The free energy diagrams for possible active metals were constructed to understand the reaction kinetics. chemrxiv.org
In the field of organometallic chemistry, DFT modeling has been applied to the zirconocene-catalyzed dimerization of α-olefins, where the catalytic particles are considered cationic species with coordinated R₂AlX fragments (where X can be F). mdpi.com Furthermore, a preliminary mechanistic investigation into zirconium hydride catalysis initiated by tetrabutylammonium (B224687) fluoride suggested that the formation of a zirconocene fluoride intermediate is a key step to initiate the catalytic cycle. chemrxiv.org Computational modeling using both DFT and molecular dynamics is also crucial for understanding the catalytic degradation of toxic chemicals by zirconium-based metal-organic frameworks (Zr-MOFs), where the kinetics and molecular accessibility within the framework are evaluated. shareok.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. This technique is particularly valuable for studying the structure, transport properties, and phase behavior of this compound systems, especially in the liquid or molten state.
Ab-initio Molecular Dynamics (AIMD), which uses forces calculated from electronic structure theory (often DFT), has been employed to study LiF-NaF-ZrF₄ molten salts. frontiersin.orgresearchgate.net These simulations accurately predict salt structure and transport properties, revealing the existence of 5, 6, 7, and 8-coordinated this compound complexes that form chains connected by edge- and corner-sharing polyhedra. frontiersin.orgresearchgate.net The average Zr coordination number derived from AIMD is around 6.5 in certain compositions. researchgate.net
Classical MD simulations, which use pre-defined force fields, are computationally less expensive and allow for the study of larger systems and longer timescales. researchgate.net However, studies have shown that traditional Rigid Ion Models (RIM) can overpredict zirconium coordination numbers and the extent of intermediate-range ordering in molten salts with high ZrF₄ content when compared to AIMD results. frontiersin.orgresearchgate.net This discrepancy highlights the importance of accurate force field development, with newer machine learning potentials showing promise in accurately simulating a wide range of compositions and coordination chemistries. arxiv.org
MD simulations are also used to investigate the behavior of zirconium ions in aqueous solutions. Free energy calculations using MD have been used to study the coordination of Zr⁴⁺ with chelators, showing that the most stable configuration in solution can differ from the one predicted by static DFT calculations in a vacuum. acs.orgnih.gov These simulations emphasize the critical role that solvent molecules and temperature play in determining the coordination structure and stability of complexes in solution. acs.orgnih.gov
Investigation of Solvation and Desolvation Processes in Coordination Complexes
The binding of ligands to a metal ion like zirconium(IV) (Zr⁴⁺) in an aqueous solution is fundamentally governed by solvation and desolvation phenomena. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in elucidating these dynamic processes. The coordination of a ligand to the Zr⁴⁺ cation necessitates the removal of water molecules from the ion's primary solvation shell, a process that has significant energetic implications.
MD simulations explicitly model the conformational fluctuations of both the ligand and the surrounding solvent molecules, providing a more complete picture than static calculations. nih.govchemrxiv.org For instance, simulations of the Zr⁴⁺-desferrioxamine (DFO) complex in water have revealed that the metal ion remains substantially exposed to the solvent. nih.govchemrxiv.orgacs.orgnih.gov In this complex, the coordination sphere of the zirconium ion is filled by oxygen atoms from both the DFO ligand and surrounding water molecules. nih.govacs.org Specifically, studies have shown that in the Zr⁴⁺-DFO complex, two oxygen atoms from the DFO's hydroxamate groups and six oxygen atoms from water are coordinated to the Zr⁴⁺ cation. nih.govacs.org This highlights that even when chelated, the zirconium ion maintains significant interaction with the solvent.
Density Functional Theory (DFT) calculations that incorporate a limited number of explicit water molecules have also underscored the importance of specific solvent interactions in determining the binding affinity and structure of these complexes. acs.orgchemrxiv.org These computational approaches demonstrate that the solvent is not a passive medium but an active participant in the coordination chemistry of zirconium. nih.govacs.org
Free Energy Calculations for Ligand Binding
Free energy calculations are a cornerstone of computational chemistry for predicting the binding affinity of a ligand to a receptor, such as a metal ion. researchgate.netnih.govwustl.edu These rigorous methods, based on statistical thermodynamics, can compute the free energy difference between two states, allowing for the prediction of how chemical modifications to a ligand will affect its binding strength. wustl.edunih.gov
Molecular dynamics simulations are frequently combined with free energy sampling algorithms like free energy perturbation (FEP) or thermodynamic integration (TI) to study zirconium complexes. nih.govnih.govresearchgate.netnih.gov These calculations explicitly include temperature, entropic effects, and the dynamic nature of the solvent, which are often neglected in simpler, static (0 K) DFT calculations. nih.govnih.govchemrxiv.org
The importance of these methods is illustrated in the study of the Zr⁴⁺-DFO complex. While DFO is a hexadentate ligand, free energy calculations have shown that the most stable configuration in a solvent at room temperature involves coordination with only two oxygen atoms from the DFO. nih.govacs.org The remaining coordination sites on the zirconium ion are occupied by water molecules, a finding that contradicts the picture of a fully enclosed hexadentate structure. nih.govacs.org In contrast, for the octadentate ligand 4HMS, free energy calculations indicate that the complex is thermodynamically stable with all four hydroxamate groups enclosing the ion. nih.govacs.org These insights, derived from free energy calculations, are crucial for designing more effective chelators for zirconium. acs.org
Table 1: Comparison of Coordination in Zr⁴⁺ Complexes from Free Energy Calculations
| Complex | Ligand Type | Coordinated Ligand Oxygens (from simulation) | Coordinated Water Oxygens (from simulation) | Key Finding |
|---|---|---|---|---|
| Zr⁴⁺-DFO | Hexadentate | 2 | 6 | Thermally induced disorder leads to an open structure, exposing Zr⁴⁺ to the solvent. nih.govacs.orgnih.gov |
| Zr⁴⁺-4HMS | Octadentate | ~8 | Variable | Forms a stable, closely packed structure with all hydroxamate groups involved. nih.govacs.org |
Study of Ion-Water Coordination Chemistry
Understanding the fundamental interaction between the zirconium ion and water is critical for interpreting its behavior in aqueous solutions. Computational studies, particularly MD simulations with explicit solvent models, provide detailed information about the structure and dynamics of the hydration shells around the Zr⁴⁺ ion. chemrxiv.orgresearchgate.net
Simulations of an isolated Zr⁴⁺ ion in bulk water have been performed to establish a baseline for its coordination environment. chemrxiv.org The results from these simulations, such as the coordination number and radial distribution functions, can then be compared to the situation when the ion is complexed with a ligand. This comparison quantifies how the ligand displaces water molecules from the ion's coordination sphere. chemrxiv.org
For the Zr⁴⁺-DFO complex, simulations revealed that the zirconium ion remains almost fully solvated, with six water molecules directly coordinated to the metal center. nih.govacs.org DFT-based MD calculations have also been used to determine the minimum number of explicit water molecules required to accurately model the first two solvation spheres of a zirconium ion, concluding that at least 30 solvent molecules are necessary for reliable modeling. researchgate.net These studies emphasize the prominent role of water in the coordination chemistry of zirconium, where it can act as a competitive ligand and significantly influence the stability and structure of complexes. nih.govacs.org
Computational Prediction of Stability Constants and Distribution Diagrams
The thermodynamic stability of a metal-ligand complex is quantified by its stability constant (log β), a critical parameter for predicting which species will form under given conditions. uzh.ch Computational methods, especially DFT, have emerged as a powerful tool for predicting these constants, which can be challenging to measure experimentally for highly stable or hydrolytically sensitive ions like Zr⁴⁺. uzh.chuzh.ch
A successful computational strategy involves calculating the reaction free energy (ΔrG) for the complexation reaction to derive a pseudo formation constant (log β′). uzh.ch These calculated values are then correlated with known experimental data across a range of different metal-ligand complexes. This process generates a linear calibration plot that can be used to estimate the absolute and relative formation constants for new or unmeasured zirconium complexes with a high degree of confidence. uzh.chuzh.ch This methodology has been used to estimate the stability constants for over 20 different Zr⁴⁺ complexes with various ligands. uzh.chuzh.ch
Table 3: Computationally Predicted and Experimental Stability Constants (log β) for Zirconium Complexes
| Complex | Method | log β Value | Reference |
|---|---|---|---|
| [ZrF]³⁺ | Experimental (Potentiometry) | 8.49 ± 0.11 | researchgate.net |
| [ZrF₂]²⁺ | Experimental (Potentiometry) | 15.76 ± 0.15 | researchgate.net |
| [ZrF₃]⁺ | Experimental (Potentiometry) | 21.57 ± 0.10 | researchgate.net |
| ZrF₄ | Experimental (Potentiometry) | 26.68 ± 0.16 | researchgate.net |
| Zr(DFO-HOPO) | Computational (DFT) | 53.51 | uzh.ch |
| Zr(CTH36) | Computational (DFT) | 52.84 | uzh.ch |
| Zr(DFO*) | Computational (DFT) | 51.56 | nih.gov |
Modeling of Fluorine Chemistry and C-F Bond Functionalization with Zirconium Complexes
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. Computational modeling plays a key role in understanding and designing zirconium-based systems capable of this difficult transformation. nih.govwhiterose.ac.uk
Theoretical studies have shown that the coordination of a strained molecule, such as cyclohexyne (B14742757), to a zirconocene fragment can induce a polarity reversal, or "umpolung". nih.govwhiterose.ac.ukrsc.org This phenomenon, driven by strong π-backbonding from the metal to the alkyne's lowest unoccupied molecular orbital (LUMO), transforms the normally electrophilic alkyne into a nucleophilic species. nih.govwhiterose.ac.uk This zirconocene-complexed cyclohexyne is then capable of attacking the carbon atom of a C-F bond in substrates like fluoropyridines, leading to C-F bond cleavage and the formation of a new C-C bond. nih.gov
Solid State Reactions and Phase Studies of Zirconium Fluoride Compounds
Reaction Kinetics and Thermodynamics of Zirconium Fluoride (B91410) Formation
The formation of anhydrous zirconium tetrafluoride (ZrF₄) is a critical step for various applications, including the production of zirconium metal and the synthesis of fluoride glasses. scielo.org.zaresearchgate.net Several methods have been developed for its synthesis, each with distinct reaction kinetics and thermodynamic parameters.
A prominent method involves the fluorination of zirconium dioxide (ZrO₂) or plasma-dissociated zircon (PDZ). scielo.org.zascientific.net The reaction of ZrO₂ with hydrogen fluoride (HF) proceeds as follows:
ZrO₂ + 4HF → ZrF₄ + 2H₂O wikipedia.org
An alternative dry-fluorination route, which is often preferred due to the easier handling of reagents compared to HF gas, uses ammonium (B1175870) acid fluoride (NH₄F·xHF) or ammonium bifluoride (NH₄HF₂). scielo.org.zaresearchgate.netscientific.net The reaction with plasma-dissociated zircon, a more reactive form of zircon (ZrSiO₄) produced by plasma treatment, is particularly efficient. scielo.org.zaresearchgate.net This process involves the formation of an intermediate compound, ammonium heptafluorozirconate ((NH₄)₃ZrF₇), which subsequently decomposes to yield ZrF₄. scielo.org.zaresearchgate.net
The kinetics of the reaction between plasma-dissociated zircon and ammonium acid fluoride have been studied, revealing a relatively low activation energy (Ea) of 40 kJ·mol⁻¹. scielo.org.zascispace.com This low value suggests that the reaction proceeds with relative ease and requires a low energy input, which is a positive indicator for potential industrial commercialization. scielo.org.zascispace.com Studies using NH₄F·1.5HF as the fluorinating agent showed near-complete conversion of PDZ within 5 minutes at temperatures below 100°C. scispace.com
The reaction of zirconium carbide (ZrC) with elemental fluorine has also been investigated. Between 278°C and 410°C, the reaction is linear with time, and the activation energy was determined to be 22.1 ± 1.6 kcal/mole. osti.gov In aqueous solutions, the thermodynamics of zirconium fluoride complex formation (e.g., ZrF₃⁺, ZrF₄, ZrF₅⁻, ZrF₆²⁻) have been studied calorimetrically to determine the enthalpy and entropy changes of formation. iaea.org
Table 1: Selected Reaction Pathways for Zirconium Tetrafluoride Formation
| Reactants | Products | Conditions/Notes | Source(s) |
|---|---|---|---|
| ZrO₂ + HF | ZrF₄ + H₂O | Standard fluorination reaction. | wikipedia.org |
| Zr + HF | ZrF₄ + H₂ | Reaction at high temperatures. | wikipedia.org |
| ZrO₂ + (NH₄)HF₂ | (NH₄)₃ZrF₇ (intermediate) | Forms heptafluorozirconate salt at 200°C. | wikipedia.org |
| (NH₄)₃ZrF₇ | ZrF₄ + HF + NH₃ | Decomposition of the intermediate at 500°C. | wikipedia.org |
| Plasma-Dissociated Zircon + NH₄F·xHF | (NH₄)₃ZrF₇ + (NH₄)₂SiF₆ | Forms intermediate compounds. | scielo.org.zaresearchgate.net |
| ZrBr₄ + HF | α-ZrF₄ + HBr | Chemical vapor deposition method. | researchgate.net |
Phase Equilibria and Crystallization Pathways
This compound is a key component in heavy metal fluoride glasses (HMFGs), most notably ZBLAN glasses (ZrF₄-BaF₂-LaF₃-AlF₃-NaF). tue.nlrp-photonics.com The ability to form a glass depends on cooling a melt fast enough to prevent crystallization. aip.org Pure ZrF₄ does not form glass on its own; it requires the combination of several fluorides to lower the crystallization rate sufficiently. aip.org
The crystallization behavior of fluorozirconate glasses is a critical area of study, as the formation of microcrystallites can significantly degrade the optical properties of fluoride fibers. tue.nlrp-photonics.com The stability of these glasses against devitrification is a major focus. bohrium.com Studies on ZBLAN glass (composition: 53 mol% ZrF₄, 20 mol% BaF₂, 4 mol% LaF₃, 3 mol% AlF₃, 20 mol% NaF) have provided detailed insights into the kinetics of crystallization during heating and cooling cycles. tue.nl
The crystallization process can be controlled. For instance, in certain this compound-based glasses, the addition of cadmium fluoride (CdF₂) allows for controllable nucleation upon heat treatment. researchgate.net Isothermal crystallization of these nucleated glasses can lead to the formation of transparent glass-ceramics with enhanced fracture resistance compared to typical fluoride glasses. researchgate.net
Phase diagrams are essential for understanding the equilibria between different phases. The phase diagram for the UF₄-ZrF₄ system, for example, shows a continuous series of solid solutions with a minimum melting point (eutectic) at a composition of approximately 77% ZrF₄ and a temperature of about 765°C. stackexchange.com In fluoride melts used for electrolysis, such as KF-AlF₃, the dissolution of zirconium oxide leads to the formation of intermediate compounds like potassium hexafluorozirconate (K₂ZrF₆) and aluminum oxide (Al₂O₃), affecting the phase equilibria of the system. urfu.ruresearchgate.net The limiting solubility of ZrO₂ in a KF-AlF₃ melt at 750°C is 0.69 ± 0.10 mol%. urfu.ruresearchgate.net
Table 2: Example Composition of a ZBLAN Fluoride Glass
| Compound | Molar Percentage (mol%) |
|---|---|
| Zirconium Tetrafluoride (ZrF₄) | 53 |
| Barium Fluoride (BaF₂) | 20 |
| Sodium Fluoride (NaF) | 20 |
| Lanthanum Fluoride (LaF₃) | 4 |
| Aluminum Fluoride (AlF₃) | 3 |
Source: tue.nl
Polymorphism and Structural Transitions of Zirconium Tetrafluoride
Zirconium tetrafluoride (ZrF₄) is known to exist in at least three different crystalline forms, or polymorphs: α-ZrF₄, β-ZrF₄, and γ-ZrF₄. wikipedia.org
α-ZrF₄ (alpha phase): This is a monoclinic phase. wikipedia.org The α-phase is the stable form at ambient conditions. The β and γ phases irreversibly transform into the α-phase upon heating to 400°C. wikipedia.org
β-ZrF₄ (beta phase): This phase has a tetragonal crystal structure. wikipedia.org The structure is based on ZrF₈ antiprisms. wikipedia.org
γ-ZrF₄ (gamma phase): This is a high-pressure polymorph, formed by heating β-ZrF₄ at temperatures of 1173 to 1273 K under pressures of 4 to 8 GPa. researchgate.net Its structure is monoclinic and is based on the corner- and edge-sharing of ZrF₈ triangulated dodecahedra, forming a three-dimensional framework. researchgate.net
The structural transitions between these polymorphs are a key aspect of ZrF₄'s solid-state chemistry. The β and γ phases are considered unstable under normal conditions and will convert to the more stable α phase at elevated temperatures. wikipedia.org The study of these polymorphs is crucial for understanding the material's properties under different conditions. For example, the phase synthesized via chemical vapor deposition in the ZrBr₄-HF system is α-ZrF₄. researchgate.net The transformation from tetragonal to monoclinic phases is a well-known phenomenon in zirconia (ZrO₂) systems and is responsible for transformation toughening, a mechanism that enhances fracture resistance. youtube.comharvard.edu
Table 3: Polymorphs of Zirconium Tetrafluoride (ZrF₄)
| Phase | Crystal System | Space Group | Pearson Symbol | Stability Notes | Source(s) |
|---|---|---|---|---|---|
| α-ZrF₄ | Monoclinic | C12/c1 (No. 15) | mS60 | Stable form. | wikipedia.org |
| β-ZrF₄ | Tetragonal | P4₂/m (No. 84) | tP40 | Unstable; irreversibly transforms to α-phase at 400°C. | wikipedia.org |
| γ-ZrF₄ | Monoclinic | P2₁/c (No. 14) | mP20 | High-pressure form (4-8 GPa). Unstable at ambient pressure. | researchgate.net |
Thermal Decomposition and Intermediate Compound Formation
The formation of this compound often proceeds through intermediate compounds, and the thermal decomposition of these intermediates is a critical final step in the synthesis. When ammonium acid fluoride is used as the fluorinating agent with plasma-dissociated zircon, two main intermediate compounds are formed: ammonium heptafluorozirconate ((NH₄)₃ZrF₇) and ammonium hexafluorosilicate (B96646) ((NH₄)₂SiF₆). scielo.org.zaresearchgate.net
The separation of zirconium from silicon is achieved through the differential thermal decomposition of these intermediates. (NH₄)₂SiF₆ decomposes and volatilizes at a lower temperature than the zirconium-containing intermediate, allowing for its removal. scielo.org.zaresearchgate.net The subsequent decomposition of (NH₄)₃ZrF₇ yields the final product, anhydrous ZrF₄. scielo.org.zaresearchgate.net The decomposition of (NH₄)₃ZrF₇ to form pure ZrF₄ occurs rapidly at 340°C under a nitrogen atmosphere. researchgate.net
Fluorination: ZrO₂·SiO₂ (PDZ) + NH₄F·xHF → (NH₄)₃ZrF₇(s) + (NH₄)₂SiF₆(s) + H₂O(g) + NH₃(g) scielo.org.za
Decomposition/Separation: The intermediate mixture is heated. (NH₄)₂SiF₆ sublimes, and (NH₄)₃ZrF₇ decomposes.
Final Product Formation: (NH₄)₃ZrF₇(s) → ZrF₄(s) + NH₃(g) + HF(g) wikipedia.org
Studies using differential scanning calorimetry on (NH₄)₃ZrF₇ have revealed a series of phase transitions upon heating, with the total enthalpy change associated with these transitions between 225 K and 300 K being approximately 3000 ± 400 J/mol. nsc.ru The thermal decomposition of other zirconium salts, such as hydrated zirconium oxychloride, nitrate (B79036), or sulfate (B86663), primarily leads to the formation of zirconium oxide (ZrO₂), with metastable tetragonal ZrO₂ often forming as an intermediate phase. researchgate.net
Table 4: Key Thermal Decomposition Reactions
| Initial Compound | Decomposition Products | Temperature | Notes | Source(s) |
|---|---|---|---|---|
| (NH₄)₃ZrF₇ | ZrF₄ + NH₃ + HF | ~340-500°C | Final step in producing ZrF₄ from the ammonium fluoride route. | researchgate.netwikipedia.org |
| (NH₄)₂SiF₆ | SiF₄ + NH₃ + HF | Lower temperature than (NH₄)₃ZrF₇ decomposition | Allows for desilication. | scielo.org.zaresearchgate.net |
| ZrOCl₂ · 8H₂O | t-ZrO₂ (metastable), then m-ZrO₂ | Starts at 400°C | Decomposition to oxide, not fluoride. | researchgate.net |
| Zr(SO₄)₂ · 4H₂O | t-ZrO₂ (metastable), then m-ZrO₂ | Starts at 700°C | Decomposition to oxide, not fluoride. | researchgate.net |
Q & A
Basic: What experimental protocols are recommended for synthesizing and characterizing zirconium fluoride compounds?
Methodological Answer:
this compound (ZrF₄) synthesis typically involves hydrothermal methods or sol-gel processes. For reproducible synthesis, use stoichiometric ratios of zirconium precursors (e.g., ZrOCl₂) and fluoride sources (e.g., NH₄F) under controlled pH and temperature . Characterization should include:
- XRD to confirm crystallinity and phase purity.
- FTIR to identify Zr-F vibrational modes.
- SEM/TEM for morphological analysis.
- BET surface area analysis for porous structures .
Ensure detailed reporting of synthesis parameters (e.g., reaction time, pressure) to enable replication .
Basic: How can researchers validate the accuracy of fluoride ion detection in this compound-based adsorption studies?
Methodological Answer:
Use ion-selective electrodes (ISE) or ion chromatography for quantitative fluoride analysis. Calibrate instruments with standard solutions (e.g., NaF) and cross-validate using SPADNS colorimetric method (λ = 570 nm) to minimize false positives . For solid-phase analysis (e.g., adsorbed fluoride), employ XPS to confirm F 1s binding energy (~685 eV) . Include negative controls (e.g., ZrO₂ without fluoride exposure) to rule out contamination .
Advanced: How should researchers address contradictions in fluoride adsorption mechanisms reported for zirconium-based materials?
Methodological Answer:
Conflicting mechanisms (e.g., electrostatic interaction vs. ligand exchange) often arise from variations in pH, material composition, or analytical techniques. To resolve discrepancies:
Conduct pH-edge experiments to map adsorption efficiency across pH 3–11.
Use EXAFS to probe local coordination of Zr and F atoms.
Compare Langmuir vs. Freundlich isotherm models to distinguish monolayer vs. multilayer adsorption .
Validate findings with DFT simulations to predict binding energies .
Contradictions may reflect context-dependent behavior; report experimental conditions exhaustively .
Advanced: What strategies optimize this compound’s role in catalytic applications, such as stereoselective organic synthesis?
Methodological Answer:
this compound catalysts (e.g., ZrF₄-TBAF systems) require precise activation. Key steps:
- Pre-treatment : Activate ZrF₄ at 200–300°C under inert gas to remove surface hydroxides.
- Co-catalyst synergy : Use tetrabutylammonium fluoride (TBAF) to generate reactive zirconocene fluoride intermediates .
- In situ spectroscopy : Monitor reaction progress via ¹⁹F NMR to track fluoride exchange kinetics .
Mechanistic studies should correlate catalytic activity with Zr-F bond polarization and Lewis acidity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of ZrF₄ powder, which hydrolyzes to release HF.
- Personal protective equipment (PPE) : Wear acid-resistant gloves and goggles.
- Waste disposal : Neutralize fluoride-containing waste with Ca(OH)₂ to precipitate CaF₂ .
Regularly calibrate HF gas detectors and maintain emergency wash stations .
Advanced: How can computational modeling enhance the design of this compound materials for specific applications?
Methodological Answer:
- DFT calculations : Predict electronic structures, adsorption energies, and defect formation in ZrF₄ lattices .
- Molecular dynamics (MD) : Simulate fluoride diffusion pathways in amorphous ZrF₄ matrices.
- High-throughput screening : Use tools like VASP or Gaussian to evaluate dopants (e.g., Al³⁺, Y³⁺) for enhanced stability .
Validate models with experimental XRD and XPS data to ensure accuracy .
Basic: What are the key considerations for designing a study on this compound’s environmental remediation potential?
Methodological Answer:
- Real-water matrices : Test efficacy in groundwater/seawater to assess interference from co-existing ions (e.g., Cl⁻, SO₄²⁻) .
- Column experiments : Simulate continuous flow conditions for scalability analysis.
- Regeneration cycles : Evaluate material stability using acid/alkaline eluents (e.g., 0.1M NaOH) .
Include toxicity assays (e.g., Daphnia magna) to ensure no secondary pollution .
Advanced: How can researchers integrate multi-technique approaches to resolve ambiguities in this compound’s surface chemistry?
Methodological Answer:
Combine:
- XPS for surface composition.
- Zeta potential for charge distribution.
- In situ ATR-FTIR to track dynamic adsorption processes.
- SAXS to analyze pore structure evolution .
Cross-correlate data to distinguish between surface adsorption and bulk diffusion .
Basic: What are the limitations of using this compound in high-temperature applications, and how can they be mitigated?
Methodological Answer:
ZrF₄ sublimes above 900°C, limiting thermal stability. Mitigation strategies:
- Doping : Introduce Al₂O₃ or Y₂O₃ to form refractory ternary phases .
- Protective coatings : Apply SiO₂ layers via atomic layer deposition (ALD).
Thermogravimetric analysis (TGA) under controlled atmospheres is essential for stability assessment .
Advanced: What interdisciplinary approaches are emerging for this compound research?
Methodological Answer:
- Biomedical : Explore ZrF₄ nanoparticles for fluoride delivery in dental applications (validate cytotoxicity via MTT assays) .
- Energy storage : Investigate ZrF₄ as a solid electrolyte in fluoride-ion batteries (characterize ionic conductivity via EIS) .
- Photocatalysis : Couple ZrF₄ with TiO₂ for UV-driven fluoride oxidation .
Interdisciplinary studies require collaboration with domain experts and shared data repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
